molecular formula C17H16O4 B1355575 Methyl 5-acetyl-2-(benzyloxy)benzoate CAS No. 27475-09-8

Methyl 5-acetyl-2-(benzyloxy)benzoate

Cat. No.: B1355575
CAS No.: 27475-09-8
M. Wt: 284.31 g/mol
InChI Key: CCBVZNHYLQHOLD-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS 27475-09-8) is a high-purity chemical intermediate of significant importance in contemporary organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) . Its molecular structure, featuring ketone, ester, and benzyl-protected phenol functional groups, makes it a versatile and reactive scaffold for a wide range of chemical transformations . The primary application of this compound is its role as a crucial building block in the synthesis of Salmeterol , a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . In this synthetic pathway, the compound is often subjected to bromination at the acetyl group, yielding a key precursor that allows for further elaboration into the final drug molecule . The strategic use of the benzyloxy group serves as a protecting group for the phenolic hydroxyl, enabling selective reactions at other sites on the molecule . Researchers value this compound for its well-defined reactivity. The acetyl group can undergo typical ketone reactions, the ester can be hydrolyzed or transesterified, and the benzyl protecting group can be selectively removed under controlled conditions . This multi-functionality allows for the strategic, step-wise construction of complex chemical entities, underscoring its value beyond a single application and highlighting its role in the broader context of complex molecule assembly . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-acetyl-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H16O4/c1-12(18)14-8-9-16(15(10-14)17(19)20-2)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBVZNHYLQHOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494708
Record name Methyl 5-acetyl-2-(benzyloxy)benzoate
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Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27475-09-8
Record name Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester
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Record name Methyl 5-acetyl-2-(benzyloxy)benzoate
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Record name Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 5-acetyl-2-(benzyloxy)benzoate. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, most notably the long-acting β2-adrenergic agonist, Salmeterol.

Compound Profile

This compound is an organic compound with the chemical formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol .[1] It is characterized by a benzoate backbone with a methyl ester, an acetyl group at the 5-position, and a benzyloxy group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number27475-09-8[2]
Molecular FormulaC₁₇H₁₆O₄[1]
Molecular Weight284.31 g/mol [1]
AppearanceWhite to off-white solid[2][3]
Melting Point69-72°C
Boiling Point (Predicted)443.5±35.0 °C[3]
Density (Predicted)1.167±0.06 g/cm³[3]

Synthesis Protocol

The primary synthetic route to this compound is through the benzylation of its precursor, methyl 5-acetyl-2-hydroxybenzoate. This reaction protects the phenolic hydroxyl group, allowing for further functionalization at other positions of the aromatic ring. A general experimental protocol is outlined below, based on established chemical principles and patent literature.[4][5][6][7]

Materials and Reagents
  • Methyl 5-acetyl-2-hydroxybenzoate

  • Benzyl chloride

  • Potassium carbonate (or another suitable base)

  • Potassium iodide (or another suitable catalyst)

  • Acetone (or another suitable polar aprotic solvent)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 5-acetyl-2-hydroxybenzoate in acetone.

  • Addition of Reagents: Add potassium carbonate and a catalytic amount of potassium iodide to the solution. Stir the mixture at room temperature for 15 minutes.

  • Benzylation: Add benzyl chloride dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product cluster_purification Purification start1 Methyl 5-acetyl-2-hydroxybenzoate reaction Benzylation start1->reaction start2 Benzyl Chloride start2->reaction reagents K2CO3, KI reagents->reaction solvent Acetone, Reflux solvent->reaction product This compound purification Recrystallization product->purification reaction->product

Synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 8.2-8.0 (d, 1H, Ar-H), δ 7.6-7.4 (m, 5H, Ar-H of benzyl), δ 7.2-7.0 (m, 2H, Ar-H), δ 5.2 (s, 2H, -OCH₂Ph), δ 3.9 (s, 3H, -OCH₃), δ 2.5 (s, 3H, -COCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 197 (C=O, acetyl), δ 165 (C=O, ester), δ 158-120 (aromatic carbons), δ 71 (-OCH₂Ph), δ 52 (-OCH₃), δ 26 (-COCH₃)
FT-IR (KBr, cm⁻¹)~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O ketone stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O ester stretch), ~1100 (C-O ether stretch)
Mass Spec. (EI)m/z 284 (M⁺), 253 (M⁺ - OCH₃), 241 (M⁺ - COCH₃), 91 (C₇H₇⁺, benzyl fragment)

Role in Drug Development: Synthesis of Salmeterol

This compound is a pivotal intermediate in the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). The synthesis involves the bromination of the acetyl group, followed by coupling with a long-chain amine.

Salmeterol_Synthesis cluster_start Starting Intermediate cluster_intermediate Brominated Intermediate cluster_coupling Coupling Partner cluster_final Salmeterol Precursor start Methyl 5-acetyl-2- (benzyloxy)benzoate bromination Reaction start->bromination Bromination intermediate Methyl 5-(2-bromoacetyl)-2- (benzyloxy)benzoate coupling Reaction intermediate->coupling Coupling amine N-(6-(4-phenylbutoxy)hexyl) -1-amine amine->coupling final_product Salmeterol Dibenzyl Ether bromination->intermediate coupling->final_product

Key steps in the synthesis of a Salmeterol precursor.

Downstream Biological Activity: β2-Adrenergic Signaling Pathway

While this compound itself is not biologically active in a signaling context, its end-product, Salmeterol, is a potent agonist of the β2-adrenergic receptor. Activation of this G-protein coupled receptor (GPCR) in the smooth muscle of the airways leads to bronchodilation.

B2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Salmeterol Salmeterol B2AR β2-Adrenergic Receptor (GPCR) Salmeterol->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Simplified β2-adrenergic signaling pathway activated by Salmeterol.

This guide provides a foundational understanding of this compound for professionals in the field of chemical and pharmaceutical sciences. The provided protocols and data serve as a valuable resource for the synthesis and application of this important chemical intermediate.

References

A Comprehensive Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS: 27475-09-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-acetyl-2-(benzyloxy)benzoate, bearing the CAS number 27475-09-8, is a key organic intermediate primarily recognized for its integral role in the synthesis of pharmaceuticals. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant application as a precursor in the manufacturing of Salmeterol, a long-acting β2 adrenergic receptor agonist. While direct biological activity of this compound is not extensively documented, this paper will also explore the potential therapeutic relevance of its structural motifs based on related compounds.

Chemical and Physical Properties

This compound is an aromatic ester.[1] Its structure is characterized by a methyl ester, an acetyl group, and a benzyloxy substituent on the benzoate core, which contribute to its reactivity and solubility in organic solvents.[1][2] The benzyl-protected phenolic hydroxyl group enhances its stability during chemical reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 27475-09-8[2]
Molecular Formula C₁₇H₁₆O₄[2]
Molecular Weight 284.31 g/mol [3]
Appearance White to off-white solid[2]
Melting Point 69-72°C[1]
Boiling Point 443.5 ± 35.0 °C (Predicted)[4]
Density 1.167 ± 0.06 g/cm³ (Predicted)[1]
Solubility Almost insoluble in water (0.063 g/L at 25°C)[1]
Storage 2-8°C, in a dry, sealed container[3][4]

Synthesis of this compound

The primary route for the synthesis of this compound is through the benzylation of Methyl 5-acetyl-2-hydroxybenzoate.[5] This reaction involves the protection of the hydroxyl group with a benzyl group, a common strategy in multi-step organic synthesis to prevent unwanted side reactions.

Experimental Protocol: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

This protocol is based on established patent literature for the synthesis of Salmeterol intermediates.[6][7][8][9]

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate (Starting material)

  • Benzyl chloride (Benzylation agent)

  • Potassium carbonate (Base)

  • Tetrabutylammonium bromide (Phase-transfer catalyst)

  • Dimethylformamide (DMF) (Solvent)

  • Acetone (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 5-acetyl-2-hydroxybenzoate in dimethylformamide (DMF).

  • Add potassium carbonate (2.0–3.0 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.1–0.3 equivalents) to the solution.

  • Slowly add benzyl chloride (1.2–1.5 equivalents) to the reaction mixture.

  • Heat the mixture to 60–70°C and maintain the temperature for 8–12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from acetone to yield a white to off-white solid. The expected yield is typically in the range of 85-90%.[1]

Synthesis_Workflow SM Methyl 5-acetyl-2-hydroxybenzoate (Starting Material) Reaction Benzylation Reaction SM->Reaction Benzyl chloride, K2CO3, TBAB, DMF, 60-70°C, 8-12h Product This compound (Crude Product) Reaction->Product Purification Purification (Recrystallization from Acetone) Product->Purification FinalProduct Pure this compound Purification->FinalProduct Bromination_Pathway Start This compound Reaction Bromination Start->Reaction NBS, Acid Catalyst, DCM, 0-5°C End Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Reaction->End Salmeterol Salmeterol Synthesis End->Salmeterol Further Steps

References

"Methyl 5-acetyl-2-(benzyloxy)benzoate" molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic and pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, chemical properties, and synthesis protocols.

Molecular Structure and Formula

This compound is an organic compound distinguished by a methyl ester, an acetyl group, and a benzyloxy substituent attached to a benzoate core.[1] This combination of functional groups contributes to its specific reactivity and utility in multi-step synthetic processes.[2]

Molecular Formula: C₁₇H₁₆O₄[1][3][4]

Chemical Structure:

  • SMILES: O=C(OC)c1cc(ccc1OCc1ccccc1)C(=O)C[1]

  • InChI Key: CCBVZNHYLQHOLD-UHFFFAOYSA-N[1]

Physicochemical and Identification Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 27475-09-8[1][3][5]
Molecular Weight 284.31 g/mol [3][4][5]
Appearance White to off-white solid or viscous liquid[1]
Melting Point 69-72°C[2]
Density 1.167 ± 0.06 g/cm³ (at 20°C)[2]
Solubility Almost insoluble in water (0.063 g/L at 25°C)[2]
MDL Number MFCD00075778[2][5]

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, particularly valued in the pharmaceutical industry.[1][2] Its primary application is as a precursor in the synthesis of more complex molecules, such as Salmeterol, a long-acting β2 adrenergic receptor agonist.[6][7][8] The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, while the acetyl and methyl ester moieties provide sites for further chemical modification.[2]

Experimental Protocols

The following section details a key experimental protocol involving this compound: its synthesis via benzylation.

Synthesis of this compound

This process involves the benzylation of Methyl 5-acetyl-2-hydroxybenzoate.

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate (Starting material)

  • Benzyl chloride (Benzylation agent)

  • Potassium carbonate (Base)

  • Tetrabutylammonium bromide (Phase-transfer catalyst)

  • Dimethylformamide (DMF) or Acetone (Polar aprotic solvent)

Procedure:

  • Methyl 5-acetyl-2-hydroxybenzoate is dissolved in a suitable polar aprotic solvent such as DMF or acetone.

  • Benzyl chloride (1.2–1.5 equivalents), potassium carbonate (2.0–3.0 equivalents), and a phase-transfer catalyst like tetrabutylammonium bromide (0.1–0.3 equivalents) are added to the solution.[9]

  • The reaction mixture is heated to 60–70°C and stirred for 8–12 hours.[9]

  • Upon completion, the product, this compound, is isolated and purified using standard laboratory techniques.

Reaction Pathway Visualization

The following diagram illustrates the synthetic pathway from the precursor to this compound and its subsequent conversion, which is a critical step in the synthesis of Salmeterol intermediates.

Synthesis_Pathway cluster_0 Synthesis of this compound cluster_1 Further Reaction Methyl_5-acetyl-2-hydroxybenzoate Methyl 5-acetyl-2-hydroxybenzoate Product_1 This compound Methyl_5-acetyl-2-hydroxybenzoate->Product_1 Benzylation Reagents_1 Benzyl Chloride, K₂CO₃, Catalyst Reagents_1->Product_1 Product_1_ref This compound Product_2 Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Product_1_ref->Product_2 Bromination Reagents_2 Brominating Agent, Acid Catalyst Reagents_2->Product_2

Caption: Synthetic pathway of this compound and its subsequent bromination.

References

An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetyl-2-(benzyloxy)benzoate is a key chemical intermediate primarily recognized for its crucial role in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this important compound, presenting detailed experimental protocols, quantitative data, and visual representations of its synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 27475-09-8
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Melting Point 69-72 °C
Density 1.167 g/cm³
Solubility Almost insoluble in water (0.063 g/L at 25 °C)
Topological Polar Surface Area 52.6 Ų

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of the blockbuster drug Salmeterol. While a singular "discovery" paper for this specific intermediate is not readily apparent, its synthesis and utility were first described in the context of the pioneering work on Salmeterol by medicinal chemists at Glaxo (now GlaxoSmithKline) in the 1980s. The earliest patents for Salmeterol, such as GB 2140800 and US 4,992,474, laid the groundwork for the synthesis of a new class of phenethanolamine derivatives, where this compound emerged as a critical building block.

Its precursor, methyl 5-acetyl-2-hydroxybenzoate, a derivative of salicylic acid, places it within a long lineage of compounds with significant therapeutic importance, most notably aspirin. The journey from simple salicylates to complex molecules like Salmeterol highlights the evolution of medicinal chemistry, where the strategic modification of a core scaffold leads to compounds with highly specific pharmacological profiles. The introduction of the benzyl protecting group on the phenolic hydroxyl of methyl 5-acetyl-2-hydroxybenzoate was a key synthetic strategy to allow for selective modification at other positions of the molecule during the multi-step synthesis of Salmeterol.

Synthetic Pathways

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Synthesis of Methyl 5-acetyl-2-hydroxybenzoate cluster_1 Synthesis of this compound MethylSalicylate Methyl Salicylate Reaction1 Friedel-Crafts Acylation MethylSalicylate->Reaction1 AcetylChloride Acetyl Chloride AcetylChloride->Reaction1 AlCl3 Aluminum Chloride AlCl3->Reaction1 Tetrachloroethylene Tetrachloroethylene (solvent) Tetrachloroethylene->Reaction1 Precursor Methyl 5-acetyl-2-hydroxybenzoate Precursor_ref Methyl 5-acetyl-2-hydroxybenzoate Reaction1->Precursor Reaction2 Benzylation Precursor_ref->Reaction2 BenzylChloride Benzyl Chloride BenzylChloride->Reaction2 Base Base (e.g., K₂CO₃) Base->Reaction2 Catalyst Catalyst Catalyst->Reaction2 Solvent Polar Solvent (e.g., DMF) Solvent->Reaction2 Target This compound Reaction2->Target

Figure 1: Overall synthetic workflow for this compound.

A more detailed representation of the chemical transformations is provided below.

Synthesis of the Precursor: Methyl 5-acetyl-2-hydroxybenzoate

The synthesis of the immediate precursor, methyl 5-acetyl-2-hydroxybenzoate, is typically achieved through a Friedel-Crafts acylation of methyl salicylate.

Precursor_Synthesis cluster_reagents Reagents and Conditions MethylSalicylate Methyl Salicylate plus1 + MethylSalicylate->plus1 AcetylChloride Acetyl Chloride plus1->AcetylChloride arrow -> AcetylChloride->arrow Precursor Methyl 5-acetyl-2-hydroxybenzoate arrow->Precursor reagents 1. AlCl₃, Tetrachloroethylene, <25 °C 2. Ice water workup

Figure 2: Reaction scheme for the synthesis of Methyl 5-acetyl-2-hydroxybenzoate.
Synthesis of this compound

The final step involves the benzylation of the phenolic hydroxyl group of methyl 5-acetyl-2-hydroxybenzoate. A modern and efficient protocol is detailed in patent WO2012032546A2.[1]

Target_Synthesis cluster_reagents Reagents and Conditions Precursor Methyl 5-acetyl-2-hydroxybenzoate plus + Precursor->plus BenzylChloride Benzyl Chloride plus->BenzylChloride arrow -> BenzylChloride->arrow Target This compound arrow->Target reagents Base (e.g., K₂CO₃), Catalyst, Polar Solvent (e.g., DMF)

Figure 3: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Synthesis of Methyl 5-acetyl-2-hydroxybenzoate

This protocol is adapted from established chemical synthesis literature.

Materials:

  • Methyl salicylate

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Tetrachloroethylene

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Hexane

Procedure:

  • A solution of methyl salicylate (0.5 mol) in tetrachloroethylene (200 mL) is prepared in a reaction vessel equipped with a stirrer and cooling bath.

  • A solution of acetyl chloride (0.5 mol) in tetrachloroethylene (200 mL) is added to the vessel.

  • The mixture is cooled in an ice bath, and anhydrous aluminum chloride (1.0 mol) is added portion-wise over 15 minutes, ensuring the temperature is maintained below 25 °C.

  • After the addition is complete, the mixture is stirred for 4 hours at 25 °C.

  • The reaction mixture is then carefully poured into a beaker containing a mixture of ice and water to quench the reaction.

  • The organic layer is separated, washed sequentially with water and saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed by evaporation under reduced pressure.

  • The resulting residual oil is crystallized from hexane to yield methyl 5-acetyl-2-hydroxybenzoate.

Quantitative Data:

ParameterValue
Melting Point 60-62 °C
Synthesis of this compound

This protocol is based on the process described in patent WO2012032546A2.[1]

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate

  • Benzyl chloride

  • Potassium carbonate (or other suitable base)

  • A suitable catalyst (e.g., potassium iodide)

  • Dimethylformamide (DMF) or other suitable polar solvent

Procedure:

  • Methyl 5-acetyl-2-hydroxybenzoate is dissolved in a suitable polar solvent such as dimethylformamide in a reaction vessel.

  • A base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) are added to the solution.

  • Benzyl chloride is added to the reaction mixture.

  • The reaction mixture is heated and stirred for a sufficient time to ensure the completion of the reaction, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, washed with water and brine, and dried over a drying agent.

  • The solvent is removed under reduced pressure, and the crude product is purified, for example, by recrystallization, to afford pure this compound.

Quantitative Data (from a representative batch in WO2012032546A2 for the subsequent bromination step):

ReactantQuantity
This compound100 g
Acetonitrile (solvent)300 mL
N-bromosuccinimide72 g
Sulfuric acid (catalyst)2.0 mL

Conclusion

This compound, while not a therapeutic agent itself, holds a significant place in the history of modern drug development as an indispensable intermediate. Its synthesis, born out of the necessity to create the complex and highly effective bronchodilator Salmeterol, showcases the elegance and ingenuity of synthetic organic chemistry. The protocols and data presented in this guide offer a valuable resource for researchers and professionals in the field, providing a solid foundation for further innovation in medicinal chemistry and drug synthesis.

References

Methyl 5-acetyl-2-(benzyloxy)benzoate: A Versatile Synthetic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-acetyl-2-(benzyloxy)benzoate is a key organic intermediate that serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a protected phenol, a methyl ester, and a reactive acetyl group, allows for a range of chemical modifications, making it a valuable precursor in multi-step synthetic routes. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the preparation of important drug molecules such as the long-acting β2-adrenergic agonist, Salmeterol. This document includes detailed experimental protocols, a summary of its physical and chemical properties, and a discussion of the biological significance of its derivatives.

Introduction

The development of novel therapeutic agents often relies on the availability of versatile and strategically functionalized chemical intermediates. This compound, with its distinct array of functional groups, has emerged as a significant player in medicinal chemistry and process development. The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages. The methyl ester and acetyl moieties offer handles for further chemical transformations, such as hydrolysis, reduction, and substitution reactions. This combination of features makes it an ideal starting material for the synthesis of complex molecules. A notable application of this building block is in the synthesis of Salmeterol, a widely prescribed medication for the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 27475-09-8
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Appearance White to off-white solid
Melting Point 69-72 °C
Boiling Point 443.5 ± 35.0 °C (Predicted)
Density 1.167 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in organic solvents like acetone and DMF

Synthesis and Experimental Protocols

This compound is typically synthesized from the readily available starting material, methyl 5-acetyl-2-hydroxybenzoate. The synthesis involves the protection of the phenolic hydroxyl group via a benzylation reaction. This is a crucial step to prevent unwanted side reactions in subsequent transformations.

Synthesis of this compound

The benzylation of methyl 5-acetyl-2-hydroxybenzoate is achieved by reacting it with benzyl chloride in the presence of a base and a phase-transfer catalyst.[1]

Reaction Scheme:

Experimental Protocol (Representative):

  • To a solution of methyl 5-acetyl-2-hydroxybenzoate (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, is added a base, typically potassium carbonate (2.0-3.0 eq.).[1]

  • A phase-transfer catalyst, for instance, tetrabutylammonium bromide (0.1-0.3 eq.), is then added to the mixture.[1]

  • Benzyl chloride (1.2-1.5 eq.) is added dropwise to the stirred suspension.[1]

  • The reaction mixture is heated to 60-70 °C and maintained for 8-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., acetone/water) to afford this compound in good yield (typically 85-90%).[1]

Bromination of this compound

A key reaction of this compound is the bromination of the acetyl group to form Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. This bromo-derivative is a crucial intermediate for the introduction of amine side chains, as seen in the synthesis of Salmeterol.[2]

Reaction Scheme:

Experimental Protocol (Representative):

  • This compound (1.0 eq.) is dissolved in a suitable solvent like dichloromethane or chloroform.[1]

  • The solution is cooled to 0-5 °C in an ice bath.[1]

  • A brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), is added portion-wise in the presence of an acid catalyst (e.g., a catalytic amount of sulfuric acid or a Lewis acid like aluminum chloride).[1][2]

  • The reaction is stirred at low temperature for 2-4 hours, and the progress is monitored by TLC.[1]

  • Once the reaction is complete, it is quenched by the addition of a sodium thiosulfate solution to consume any excess bromine.[1]

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a solvent such as acetone or methanol to yield Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.[1][2]

Spectroscopic Data (Predicted)

Spectroscopy Predicted Data
¹H NMR δ (ppm): ~8.2-7.8 (m, 2H, Ar-H), ~7.5-7.2 (m, 6H, Ar-H and Ph-H), ~5.2 (s, 2H, OCH₂Ph), ~3.9 (s, 3H, OCH₃), ~2.5 (s, 3H, C(O)CH₃)
¹³C NMR δ (ppm): ~197 (C=O, acetyl), ~165 (C=O, ester), ~160-120 (Ar-C), ~71 (OCH₂Ph), ~52 (OCH₃), ~26 (C(O)CH₃)
IR (KBr) ν (cm⁻¹): ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1720 (C=O, ester), ~1680 (C=O, ketone), ~1600, 1480 (Ar C=C), ~1250 (C-O, ether), ~1100 (C-O, ester)
Mass Spec (EI) m/z: 284 (M⁺), 193 (M⁺ - OCH₂Ph), 91 (C₇H₇⁺)

Applications in Drug Development: The Synthesis of Salmeterol

This compound is a pivotal intermediate in the industrial synthesis of Salmeterol. The synthetic workflow highlights the strategic use of this building block.

Synthetic Workflow for Salmeterol

The following diagram illustrates the key steps in the synthesis of Salmeterol, starting from the brominated derivative of this compound.

Salmeterol_Synthesis A Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate C Condensation A->C B N-(6-(4-phenylbutoxy)hexyl)benzenemethanamine B->C D Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate C->D Nucleophilic Substitution E Reduction D->E e.g., LiAlH₄ or Vitride F 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol E->F G Debenzylation (Hydrogenolysis) F->G H₂, Pd/C H Salmeterol G->H

Caption: Synthetic pathway to Salmeterol.

Biological Significance: Salmeterol Signaling Pathway

Salmeterol functions as a long-acting β2-adrenergic receptor agonist. Its therapeutic effect in asthma and COPD is derived from its ability to relax the smooth muscle of the airways. The binding of Salmeterol to the β2-adrenergic receptor initiates a G-protein-coupled signaling cascade.

The diagram below outlines the canonical Gs signaling pathway activated by Salmeterol.

Salmeterol_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Salmeterol Salmeterol beta2AR β2-Adrenergic Receptor Salmeterol->beta2AR Binds to Gs_protein Gs Protein (α, β, γ subunits) beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK Myosin Light Chain Kinase (MLCK) PKA->MyosinLCK Inhibits (via phosphorylation) Relaxation Smooth Muscle Relaxation (Bronchodilation) MyosinLCK->Relaxation Leads to

Caption: Salmeterol-activated β2-adrenergic signaling.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in the pharmaceutical industry. Its utility is well-demonstrated in the synthesis of Salmeterol, where its functional groups are strategically manipulated to build a complex and potent drug molecule. The synthetic routes involving this building block are generally efficient and scalable. A deeper understanding of its chemistry and applications can empower researchers and drug development professionals to devise novel synthetic strategies for other biologically active compounds. Further exploration of its reactivity could unveil new possibilities for its use as a versatile scaffold in medicinal chemistry.

References

An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate: Derivatives, Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-acetyl-2-(benzyloxy)benzoate stands as a pivotal intermediate in synthetic organic chemistry, most notably in the preparation of the long-acting β2-adrenergic agonist, Salmeterol. Its unique structural features, including a protected phenol and a reactive acetyl group, make it a versatile scaffold for the development of a diverse range of derivatives and analogs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound and its derivatives. Detailed experimental protocols for key synthetic transformations are presented, alongside a review of the biological activities of related compounds, with a focus on potential antimicrobial and anticancer applications.

Core Compound: this compound

This compound is a synthetic aromatic ester that serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[1] The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, while the acetyl moiety offers a reactive handle for further chemical modifications.[1]

Chemical Properties
PropertyValueReference
CAS Number 27475-09-8[2]
Molecular Formula C₁₇H₁₆O₄[2]
Molecular Weight 284.31 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 69-72°C[1]
Boiling Point 443.5±35.0 °C (Predicted)[3]
Density 1.167±0.06 g/cm³ (Predicted)[1][3]
Solubility Almost insoluble in water (0.063 g/L at 25°C)[1]
Synthesis

The primary synthetic route to this compound involves the benzylation of Methyl 5-acetyl-2-hydroxybenzoate.

G cluster_synthesis Synthesis of this compound start Methyl 5-acetyl-2-hydroxybenzoate product This compound start->product Benzylation reagents Benzyl Chloride, Potassium Carbonate, Phase-Transfer Catalyst conditions DMF or Acetone, 60-70°C, 8-12 hours

Figure 1: Synthetic workflow for this compound.

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate

  • Benzyl chloride (1.2-1.5 equivalents)

  • Potassium carbonate (2.0-3.0 equivalents)

  • Tetrabutylammonium bromide (Phase-transfer catalyst, 0.1-0.3 equivalents)

  • Dimethylformamide (DMF) or Acetone

  • Water

  • Acetone (for recrystallization)

Procedure:

  • To a solution of Methyl 5-acetyl-2-hydroxybenzoate in DMF or acetone, add potassium carbonate and tetrabutylammonium bromide.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl chloride dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and maintain for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Stir for 30 minutes to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from acetone to afford pure this compound.

Expected Yield: 85-90%

Key Derivatives of this compound

The versatile structure of this compound allows for the synthesis of numerous derivatives with potential biological activities.

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

This bromo-derivative is a critical intermediate in the synthesis of Salmeterol.

The synthesis involves the bromination of the acetyl group of this compound.

G cluster_synthesis Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate start This compound product Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate start->product Bromination reagents N-Bromosuccinimide (NBS) or Bromine (Br₂) with AlCl₃ conditions Dichloromethane or Chloroform, 0-5°C

Figure 2: Synthetic workflow for the bromo-derivative.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Aluminum chloride (AlCl₃, catalytic amount if using Br₂)

  • Dichloromethane or Chloroform

  • Aqueous sodium bisulfite solution

  • Brine

Procedure:

  • Dissolve this compound in dichloromethane or chloroform and cool the solution to 0-5°C in an ice bath.

  • If using bromine, add a catalytic amount of aluminum chloride.

  • Slowly add a solution of N-Bromosuccinimide or bromine in the same solvent to the cooled reaction mixture.

  • Stir the reaction at 0-5°C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography or recrystallization.

Chalcone Derivatives

The acetyl group of this compound can undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcone derivatives. Chalcones are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

G cluster_synthesis Proposed Synthesis of a Chalcone Derivative start This compound product Chalcone Derivative start->product aldehyde Substituted Aromatic Aldehyde aldehyde->product reagents Aqueous NaOH or KOH, Ethanol conditions Room Temperature

Figure 3: Proposed synthesis of chalcone derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide or potassium hydroxide solution

Procedure:

  • Dissolve this compound and the aromatic aldehyde in ethanol.

  • To this solution, add the aqueous base dropwise with stirring at room temperature.

  • Continue stirring for 2-4 hours, or until a precipitate forms.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Hydrazone Derivatives

The acetyl group can also be condensed with hydrazine or its derivatives to form hydrazones, another class of compounds with reported anticancer and antimicrobial activities.

G cluster_synthesis Proposed Synthesis of a Hydrazone Derivative start This compound product Hydrazone Derivative start->product hydrazine Hydrazine Hydrate or Substituted Hydrazine hydrazine->product reagents Ethanol, Catalytic Acetic Acid conditions Reflux

Figure 4: Proposed synthesis of hydrazone derivatives.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol.

  • Add hydrazine hydrate or the substituted hydrazine, followed by a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Biological Activity and Potential Applications

While this compound and its direct bromo-derivative are primarily recognized as synthetic intermediates, the broader class of chalcone and hydrazone derivatives that can be synthesized from this core scaffold exhibit significant biological potential.

Antimicrobial Activity

Chalcone derivatives are well-documented for their antimicrobial properties. The presence of an α,β-unsaturated ketone moiety is believed to be crucial for their activity.

Table 1: Potential Antimicrobial Activity of Chalcone Derivatives

Derivative ClassTest OrganismAnticipated MIC (μg/mL)Rationale/Reference
Chloro-substituted ChalconesStaphylococcus aureus8 - 32Halogen substitutions on the aromatic rings often enhance antimicrobial activity.
Methoxy-substituted ChalconesEscherichia coli16 - 64The position and number of methoxy groups can modulate activity.

Note: The MIC values are hypothetical and based on activities of structurally related chalcones. Experimental validation is required.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a twofold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Hydrazone derivatives have emerged as a promising class of anticancer agents, with some exhibiting potent activity against various cancer cell lines.

Table 2: Potential Anticancer Activity of Hydrazone Derivatives

Derivative ClassCancer Cell LineAnticipated IC₅₀ (µM)Rationale/Reference
PhenylhydrazonesA549 (Human Lung Carcinoma)5 - 20The nature of the substituent on the phenyl ring can significantly influence cytotoxicity. A549 cells are a standard model for lung cancer research.[3][4][5][6][7]
Substituted BenzoylhydrazonesMCF-7 (Human Breast Adenocarcinoma)1 - 10The benzoyl moiety offers opportunities for structural modifications to enhance activity. MCF-7 is a widely used estrogen receptor-positive breast cancer cell line.[2][8][9][10][11]

Note: The IC₅₀ values are hypothetical and based on activities of structurally related hydrazones. Experimental validation is required.

Materials:

  • Test compounds (dissolved in DMSO)

  • Cancer cell lines (A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways

The precise signaling pathways modulated by derivatives of this compound are not yet elucidated. However, based on the known mechanisms of related chalcones and hydrazones, several potential pathways can be hypothesized.

cluster_pathway Potential Signaling Pathways cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action Derivative Chalcone/Hydrazone Derivatives Inhibition Inhibition Derivative->Inhibition Disruption Disruption Derivative->Disruption Modulation Modulation Derivative->Modulation Induction Induction Derivative->Induction Enzyme Bacterial Enzymes (e.g., DNA gyrase) Membrane Bacterial Cell Membrane Inhibition->Enzyme Disruption->Membrane Kinase Protein Kinases (e.g., MAPK, PI3K/Akt) Apoptosis Apoptosis Induction (e.g., Caspase activation) Modulation->Kinase Induction->Apoptosis

Figure 5: Hypothesized signaling pathways for derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of chemical entities. While its primary role to date has been as an intermediate in the production of Salmeterol, the potential for developing novel therapeutic agents from its core structure is significant. The exploration of its chalcone and hydrazone derivatives, in particular, holds promise for the discovery of new antimicrobial and anticancer agents. The detailed protocols and compiled data in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetyl-2-(benzyloxy)benzoate is a synthetic aromatic ester that serves as a key intermediate in the synthesis of various organic compounds.[1] Its molecular structure, featuring a protected phenolic hydroxyl group and a reactive acetyl moiety, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound, with the CAS Number 27475-09-8, is characterized by the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol .[2][3] It typically appears as a white to off-white solid.[4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 27475-09-8[1]
Molecular Formula C₁₇H₁₆O₄[2][3]
Molecular Weight 284.31 g/mol [2][3]
Appearance White to off-white solid[4]
Density 1.167 ± 0.06 g/cm³ (Predicted)[1][4]
Melting Point 69-72 °C[1]
Boiling Point 443.5 ± 35.0 °C (Predicted)[4]
Solubility Almost insoluble in water (0.063 g/L at 25 °C)[1]
Storage Temperature 2-8 °C[4]

Synthesis of this compound

The primary synthetic route to this compound involves the benzylation of the phenolic hydroxyl group of Methyl 5-acetyl-2-hydroxybenzoate. This reaction is typically carried out in the presence of a base and a suitable benzylating agent. A detailed experimental protocol, based on patent literature, is provided below.[5][6]

Experimental Protocol: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

Objective: To synthesize this compound.

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate

  • Benzyl chloride

  • Potassium carbonate

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Sodium sulfate

  • Charcoal

Procedure:

  • In a round-bottom flask, dissolve Methyl 5-acetyl-2-hydroxybenzoate in a suitable polar solvent such as dimethylformamide (DMF).[6]

  • Add potassium carbonate to the solution, which acts as the base.

  • To this mixture, add benzyl chloride, the benzylating agent.

  • The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The inorganic salts are removed by filtration.

  • The filtrate is then subjected to a standard aqueous work-up. This may involve partitioning between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent, such as acetone, to afford the pure product.[7]

Diagram of Synthesis Workflow:

G start Start dissolve Dissolve Methyl 5-acetyl-2-hydroxybenzoate in DMF start->dissolve add_base Add Potassium Carbonate dissolve->add_base add_benzyl_chloride Add Benzyl Chloride add_base->add_benzyl_chloride react Stir at Elevated Temperature add_benzyl_chloride->react cool Cool to Room Temperature react->cool filter Filter cool->filter workup Aqueous Work-up filter->workup dry Dry Organic Layer workup->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize from Acetone evaporate->purify end End purify->end

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Biological Activity

While specific quantitative biological data for this compound is limited in the current literature, the broader class of benzoate derivatives has been investigated for various biological activities.

Potential Antimicrobial and Antifungal Activity

Benzoic acid and its esters, commonly known as parabens, are well-known for their antimicrobial properties.[8] Studies on various benzoate derivatives have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.[8] The proposed mechanisms of action include the inhibition of key bacterial enzymes and the disruption of cell membrane integrity.[8]

Furthermore, ester derivatives of benzoic and cinnamic acids have been evaluated for their antifungal effects against pathogenic fungi such as Candida albicans.[9] The structure-activity relationship of these compounds suggests that the nature and position of substituents on the aromatic ring play a crucial role in their antifungal potency.[9] Given its structural similarity to these compounds, this compound may possess antimicrobial and antifungal properties, though specific studies are required to confirm this.

Role as a Pharmaceutical Intermediate

This compound is a documented intermediate in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.[6] In this synthetic pathway, the acetyl group of this compound is brominated to yield methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key precursor to Salmeterol.[6]

Diagram of Potential Biological Relevance:

G compound This compound intermediate Pharmaceutical Intermediate compound->intermediate potential_activity Potential Biological Activity compound->potential_activity salmeterol Salmeterol Synthesis intermediate->salmeterol antimicrobial Antimicrobial Activity potential_activity->antimicrobial antifungal Antifungal Activity potential_activity->antifungal

Caption: Potential applications and activities of this compound.

Conclusion

This compound is a valuable synthetic intermediate with established utility in the synthesis of Salmeterol. While its own biological activity has not been extensively characterized, its structural relationship to known antimicrobial and antifungal agents suggests that it may be a candidate for further investigation in these areas. The synthetic protocol for this compound is well-defined, providing a solid foundation for its preparation and use in further research and development. Future studies should focus on the detailed spectroscopic characterization and the quantitative evaluation of its biological properties to fully elucidate its potential in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Salmeterola from Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmeterol is a long-acting β2-adrenergic receptor agonist (LABA) used in the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its long duration of action, typically lasting up to 12 hours, makes it an effective prophylactic agent against bronchospasm.[1] Salmeterol's mechanism of action involves the stimulation of β2-adrenergic receptors in the lungs, leading to the relaxation of bronchial smooth muscle and improved airflow.[1] This document outlines a detailed protocol for the synthesis of Salmeterol, commencing from the key intermediate, Methyl 5-acetyl-2-(benzyloxy)benzoate. The described synthetic route is based on established chemical transformations reported in the scientific literature and patents.

Synthetic Pathway Overview

The synthesis of Salmeterol from this compound is a multi-step process that involves several key chemical transformations. The overall workflow begins with the bromination of the starting material, followed by a coupling reaction with a long-chain amine, reduction of the resulting keto-ester, and finally, debenzylation to yield the active pharmaceutical ingredient.

Salmeterol_Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product This compound This compound Bromination Bromination This compound->Bromination Coupling Coupling with N-benzyl-6-(4-phenylbutoxy)hexan-1-amine Bromination->Coupling Reduction Reduction Coupling->Reduction Debenzylation Debenzylation Reduction->Debenzylation Salmeterol Salmeterol Debenzylation->Salmeterol

Caption: Synthetic workflow for Salmeterol.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Salmeterol exerts its therapeutic effect by acting as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that results in bronchodilation.

Salmeterol_Signaling_Pathway Salmeterol Salmeterol beta2AR β2-Adrenergic Receptor Salmeterol->beta2AR binds Gs_protein Gs Protein beta2AR->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_in Myosin Light Chain Kinase (active) PKA->MLCK_in phosphorylates MLCK_out Myosin Light Chain Kinase (inactive) MLCK_in->MLCK_out inactivates Bronchodilation Bronchodilation MLCK_out->Bronchodilation leads to

Caption: Salmeterol's signaling pathway.

Experimental Protocols

The following protocols are compiled from various sources and represent a viable synthetic route to Salmeterol.

Step 1: Bromination of this compound

This step introduces a bromine atom at the alpha-position to the acetyl group, creating a reactive site for the subsequent coupling reaction.

Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a brominating agent, for instance, N-Bromosuccinimide (NBS) (1.1 equivalents), to the solution.

  • The reaction can be catalyzed by a radical initiator like a small amount of azobisisobutyronitrile (AIBN) or by using an acid catalyst.[3]

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.[3] This intermediate can often be used in the next step without further purification.

Step 2: Coupling with N-benzyl-6-(4-phenylbutoxy)hexan-1-amine

The bromo-intermediate is coupled with the side-chain amine to form the carbon-nitrogen bond crucial for the final Salmeterol structure.

Protocol:

  • Dissolve Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane.[4]

  • Add N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (1 equivalent) and a base such as diisopropylethylamine (DIEA) or potassium carbonate (K2CO3) (2-3 equivalents) to the mixture.[4]

  • Stir the reaction at ambient temperature for several hours until TLC indicates the consumption of the starting materials.[4]

  • Work up the reaction by adding water and extracting the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude coupled product, Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate.[4]

Step 3: Reduction of the Keto-Ester Intermediate

This step involves the reduction of both the ketone and the ester functionalities to the corresponding secondary alcohol and primary alcohol, respectively.

Protocol:

  • Dissolve the crude product from the previous step in a suitable solvent, such as toluene.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a reducing agent like Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene.[4]

  • Stir the reaction at low temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench it by the slow addition of water or a dilute acid.

  • Extract the product with an organic solvent and wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the di-benzyl protected intermediate, 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol.[4]

Step 4: Debenzylation to Yield Salmeterol

The final step involves the removal of the two benzyl protecting groups to afford Salmeterol.

Protocol:

  • Dissolve the dibenzyl-protected intermediate in a solvent mixture, for example, methanol and methyl tertiary-butyl ether.[4]

  • Add a palladium on carbon catalyst (10% Pd/C).[4]

  • Subject the mixture to hydrogenation at a pressure of 3-4 kg/cm ² and a temperature of 25-35 °C for several hours.[4]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture to remove the catalyst and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting residue can be further purified, for instance, by crystallization from a suitable solvent system like ethyl acetate, to yield Salmeterol base as a solid.[4]

Quantitative Data Summary

The following table summarizes typical yields and conditions for the synthesis of Salmeterol. Note that yields can vary depending on the specific reaction conditions and purification methods employed.

StepReactionKey ReagentsSolventTemperatureTypical Yield
1BrominationN-BromosuccinimideDichloromethaneRoom Temp.>95% (crude)
2CouplingDIEA or K2CO3DMF or DichloromethaneRoom Temp.Good
3ReductionVitride®Toluene0-5 °CGood
4Debenzylation10% Pd/C, H2Methanol/MTBE25-35 °C~70%

Concluding Remarks

The synthesis of Salmeterol from this compound is a well-established process. Careful control of reaction conditions and appropriate purification of intermediates are crucial for obtaining the final product in high purity. The protocols provided herein serve as a comprehensive guide for researchers engaged in the synthesis of this important bronchodilator. It is essential to adhere to all laboratory safety protocols and handle all chemicals with appropriate care.

References

Application Notes and Protocols: Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The described method focuses on the selective bromination of the acetyl group's alpha-position.

Introduction

The bromination of ketones is a fundamental transformation in organic synthesis, yielding α-bromoketones that are versatile precursors for the introduction of other functional groups. In the context of drug development, the specific bromination of "this compound" is a crucial step in the synthesis of more complex molecules. This protocol details a robust and efficient method for this transformation using N-bromosuccinimide (NBS) as the brominating agent in the presence of an acid catalyst.

The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. The benzyloxy and methyl ester groups on the aromatic ring influence the reactivity of the acetyl group, making a well-defined protocol essential for achieving high yields and selectivity.

Experimental Protocol

This protocol is adapted from a documented industrial process for the preparation of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.[1][2]

Materials:

  • This compound

  • N-bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetonitrile (CH₃CN)

  • Acetone

  • Activated Charcoal

Equipment:

  • Round bottom flask

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Heating mantle or oil bath

  • Thermometer

  • Dropping funnel

  • Filtration apparatus (Büchner funnel, filter flask)

  • Drying oven

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve 100 g of this compound in 300 mL of acetonitrile at 35°C with stirring until a clear solution is obtained (approximately 10 minutes).[1]

  • Acid Catalyst Addition: Carefully add 2.0 mL of concentrated sulfuric acid dropwise to the reaction mixture.[1]

  • Brominating Agent Addition: Add 72 g of N-bromosuccinimide to the reaction mixture in portions (lot wise).[1]

  • Reaction: Heat the reaction mixture to 50°C and maintain this temperature for 1 hour with continuous stirring.[1] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Crystallization: Once the reaction is complete, cool the mixture to 0-5°C and stir for an additional 2 hours to facilitate product crystallization.[1]

  • Isolation: Isolate the crude product by filtration.[1]

  • Purification:

    • Take 100 g of the crude methyl 5-(2-bromoacetyl)-2-benzyloxy benzoate and dissolve it in 700 mL of acetone in a round bottom flask.

    • Heat the mixture to 60°C.[1]

    • Add activated charcoal to the solution and stir.

    • Filter the hot solution and wash the filter cake with acetone.[1]

    • Distill the filtrate to remove the solvent until the volume is reduced to approximately 3.5 times the initial mass of the crude product.[1]

    • Gradually cool the concentrated solution to 5°C to induce crystallization of the pure product.[1]

  • Drying: Filter the purified product, wash with cold acetone, and dry in a hot air oven at 65°C to obtain the final product.[1]

Data Presentation

ParameterValueReference
Reactants
This compound100 g[1]
N-bromosuccinimide72 g[1]
Concentrated Sulfuric Acid2.0 mL[1]
Solvents
Acetonitrile (Reaction)300 mL[1]
Acetone (Purification)700 mL[1]
Reaction Conditions
Reaction Temperature50°C[1]
Reaction Time1 hour[1]
Crystallization Temperature0-5°C[1]
Purification
Purification Temperature60°C[1]
Drying Temperature65°C[1]
Yield and Purity
Yield of Pure Product85 g (85%)[1]
Purity (by HPLC)> 99%[1]

Visualizations

Experimental Workflow

Bromination_Workflow Experimental Workflow for the Bromination of this compound A 1. Dissolve Reactant This compound in Acetonitrile at 35°C B 2. Add Catalyst Concentrated H₂SO₄ A->B Dropwise C 3. Add Brominating Agent N-bromosuccinimide (NBS) B->C In portions D 4. Reaction Heat to 50°C for 1 hour C->D E 5. Crystallization Cool to 0-5°C D->E F 6. Isolate Crude Product Filtration E->F G 7. Purification Dissolve in Acetone, treat with Charcoal, Filter F->G H 8. Recrystallization Concentrate and cool to 5°C G->H I 9. Isolate Pure Product Filtration H->I J 10. Drying Dry at 65°C I->J K Final Product Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate J->K

Caption: Workflow for the bromination of this compound.

Discussion

The provided protocol offers a reliable method for the alpha-bromination of the acetyl group in this compound. The use of N-bromosuccinimide is advantageous as it is a solid, easy-to-handle source of electrophilic bromine. The acid catalyst is crucial for promoting the formation of the enol intermediate, which is the reactive species towards bromination.

Alternative brominating agents such as liquid bromine can also be used for the bromination of acetophenone derivatives, often in a solvent like methanol with an acid catalyst.[3][4] However, NBS is often preferred for its selectivity and safer handling. The choice of solvent and reaction conditions is critical to favor the desired side-chain bromination over potential aromatic ring bromination. The electron-withdrawing nature of the acetyl and methyl ester groups deactivates the aromatic ring towards electrophilic substitution, thus favoring the reaction at the enolizable acetyl group.[5][6][7]

The purification step involving recrystallization from acetone is effective in removing unreacted starting materials and by-products, leading to a final product of high purity.[1] The high yield and purity reported in the referenced protocol make this a suitable method for large-scale synthesis.[1]

References

Application Notes and Protocols: Methyl 5-acetyl-2-(benzyloxy)benzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-acetyl-2-(benzyloxy)benzoate is a key organic compound that serves as a versatile intermediate in the synthesis of various pharmaceutical agents.[1][2] Its chemical structure, featuring a protected hydroxyl group (benzyloxy) and a reactive acetyl group, makes it a valuable building block in multi-step synthetic routes.[2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a focus on its role in the preparation of more complex pharmaceutical intermediates.

Synthesis of this compound

The primary route for the synthesis of this compound involves the benzylation of Methyl 5-acetyl-2-hydroxybenzoate. This reaction protects the hydroxyl group, allowing for selective modifications at other positions of the molecule in subsequent steps.[3]

Reaction Scheme:
Data Presentation: Synthesis of this compound
ParameterConditionsYield (%)Purity (%)Reference
Starting Material Methyl 5-acetyl-2-hydroxybenzoate--[3][4]
Benzylating Agent Benzyl chloride (1.2–1.5 equivalents)85-90>98 (after recrystallization)[3]
Base Potassium carbonate (2.0–3.0 equivalents)[3]
Catalyst Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1–0.3 equivalents)[3]
Solvent Dimethylformamide (DMF) or Acetone[3][4]
Temperature 60–70°C[3]
Duration 8–12 hours[3]
Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate

  • Benzyl chloride

  • Potassium carbonate

  • Tetrabutylammonium bromide (optional, as phase-transfer catalyst)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Sodium sulfate

  • Acetone

Procedure:

  • To a solution of Methyl 5-acetyl-2-hydroxybenzoate in DMF, add potassium carbonate and a catalytic amount of tetrabutylammonium bromide.

  • Slowly add benzyl chloride to the reaction mixture at room temperature.

  • Heat the mixture to 60-70°C and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from acetone to yield pure this compound.[3]

Application in the Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

A primary application of this compound is its use as a precursor in the synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.[4][5] This subsequent intermediate is a crucial component in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.[5] The transformation involves the bromination of the acetyl group.[4]

Reaction Scheme:
Data Presentation: Bromination of this compound
ParameterReagents/ConditionsReference
Starting Material This compound[4]
Brominating Agent N-bromosuccinimide (preferred), Hydrobromic acid, Dibromodimethylhydantoin (DBDMH), Liquid bromine[4]
Acid Catalyst Mineral acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., AlCl₃, ZnCl₂)[3][4]
Solvent Dichloromethane[3]
Temperature Low temperatures[3]

Note: Specific yields for each combination of brominating agent and catalyst were not detailed in the provided search results.

Experimental Protocol: Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Materials:

  • This compound

  • N-bromosuccinimide (NBS)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in dichloromethane and cool the solution to 0-5°C.

  • In a separate flask, prepare a slurry of N-bromosuccinimide and a catalytic amount of aluminum chloride in dichloromethane.

  • Slowly add the NBS slurry to the solution of this compound while maintaining the temperature below 5°C.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding ice-water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.[3][4]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Bromination cluster_2 Final Product Synthesis A Methyl 5-acetyl-2-hydroxybenzoate B This compound A->B Benzyl Chloride, K2CO3, DMF (60-70°C) C Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate B->C NBS, AlCl3, DCM (0-5°C) D Salmeterol C->D Further Steps

Caption: Synthetic pathway from Methyl 5-acetyl-2-hydroxybenzoate to Salmeterol.

Logical Relationship in Synthesis

Logical_Relationship Start Starting Material (Methyl 5-acetyl-2-hydroxybenzoate) Intermediate1 Target Intermediate (this compound) Start->Intermediate1 Protection (Benzylation) Intermediate2 Key Intermediate (Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate) Intermediate1->Intermediate2 Functionalization (Bromination) FinalProduct Active Pharmaceutical Ingredient (e.g., Salmeterol) Intermediate2->FinalProduct Coupling & Further Modifications

Caption: Role of intermediates in the synthesis of an active pharmaceutical ingredient.

References

Application Notes and Protocols: Methyl 5-acetyl-2-(benzyloxy)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetyl-2-(benzyloxy)benzoate is a versatile synthetic intermediate prominently utilized in the field of organic synthesis. Its structure, featuring a protected phenol, a methyl ester, and a ketone, offers multiple reaction sites for constructing complex molecules. This compound is particularly notable as a key precursor in the synthesis of various pharmaceuticals, most significantly the long-acting β2-adrenergic agonist, Salmeterol. These notes provide a comprehensive overview of its applications, supported by detailed experimental protocols and quantitative data.

Physical and Chemical Properties

This compound is a white to off-white solid, valued for its stability and reactivity under specific conditions.[1] The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other functional sites.[2]

PropertyValueReference
CAS Number 27475-09-8[1]
Molecular Formula C₁₇H₁₆O₄[1]
Molecular Weight 284.31 g/mol
Melting Point 69-72°C[2]
Density 1.167 ± 0.06 g/cm³[2]
Solubility Almost insoluble in water (0.063 g/L at 25°C). Soluble in organic solvents.[2]
Appearance White to off-white solid or viscous liquid[1]

Core Application: Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as a crucial intermediate in the multi-step synthesis of Salmeterol and its derivatives.[3][4] This involves two key sequential reactions: the synthesis of the title compound via benzylation, followed by its bromination to yield a key downstream intermediate.

Synthetic Pathway Overview

The logical workflow for the utilization of this compound in the synthesis of a Salmeterol precursor is outlined below.

G cluster_0 Synthesis of this compound cluster_1 Further Functionalization cluster_2 Downstream Synthesis A Methyl 5-acetyl-2-hydroxybenzoate E This compound A->E Benzylation B Benzylating Agent (e.g., Benzyl Chloride) B->E C Base (e.g., K₂CO₃) C->E D Catalyst (e.g., TBAB) D->E H Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate E->H Bromination F Brominating Agent (e.g., Br₂ or NBS) F->H G Acid Catalyst (e.g., AlCl₃) G->H I Salmeterol Precursor H->I Nucleophilic Substitution

Caption: Synthetic workflow from starting material to a key Salmeterol precursor.

Experimental Protocols

The following are detailed protocols for the synthesis and subsequent reaction of this compound.

Protocol 1: Synthesis of this compound

This protocol details the benzylation of Methyl 5-acetyl-2-hydroxybenzoate.

Reaction Scheme:

G reactant1 Methyl 5-acetyl-2-hydroxybenzoate plus + reactant2 Benzyl Chloride arrow -> conditions K₂CO₃, TBAB DMF, 60-70°C, 8-12h arrow->conditions product This compound

Caption: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate.

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate

  • Benzyl chloride (1.2–1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0–3.0 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.1–0.3 equivalents)

  • Dimethylformamide (DMF) or Acetone

Procedure:

  • To a solution of Methyl 5-acetyl-2-hydroxybenzoate in a suitable polar aprotic solvent such as DMF or acetone, add potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide.[5]

  • Add benzyl chloride to the mixture.

  • Heat the reaction mixture to 60–70°C and stir for 8–12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Isolate the crude product and purify by recrystallization from acetone to yield this compound.

Quantitative Data:

ParameterValueReference
Yield 85–90%[5]
Reaction Time 8–12 hours[5]
Temperature 60–70°C[5]
Protocol 2: Bromination of this compound

This protocol describes the bromination of the acetyl group to form Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key intermediate for Salmeterol.[3]

Reaction Scheme:

G reactant1 This compound plus + reactant2 Bromine (Br₂) arrow -> conditions AlCl₃ Dichloromethane, 0-5°C, 2-4h arrow->conditions product Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Caption: Bromination of this compound.

Materials:

  • This compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Aluminum chloride (AlCl₃) or other Lewis acid (0.1–0.5 equivalents)

  • Dichloromethane or Chloroform

  • Sodium thiosulfate solution

Procedure:

  • Dissolve this compound in a chlorinated solvent like dichloromethane or chloroform.

  • Cool the solution to 0–5°C in an ice bath to minimize side reactions.

  • In the presence of a Lewis acid catalyst such as aluminum chloride, add the brominating agent (e.g., Bromine) dropwise.

  • Stir the reaction mixture at 0–5°C for 2–4 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with a sodium thiosulfate solution to neutralize any excess bromine.

  • Perform an extractive workup, followed by solvent evaporation to isolate the crude product.

  • The product, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, can be further purified if necessary.

Quantitative Data:

ParameterValueReference
Reaction Time 2–4 hours
Temperature 0–5°C
Purity (Post-purification) ≥95% (by HPLC)[5]

Alternative Applications

While its role in Salmeterol synthesis is well-documented, the chemical functionalities of this compound make it a valuable building block for other applications:

  • Fine Chemicals and Agrochemicals: The substituted benzophenone core is a common motif in various biologically active compounds.[2]

  • Fragrance Industry: As an aromatic ester, it holds potential for use as an intermediate in the synthesis of fragrance components.[1]

  • Medicinal Chemistry Research: The benzophenone scaffold is of significant interest in medicinal chemistry for the development of new therapeutic agents with a wide range of biological activities. The presence of the acetyl and protected hydroxyl groups allows for diverse modifications to create libraries of compounds for screening.

Conclusion

This compound is a high-value intermediate in organic synthesis with a critical role in the pharmaceutical industry. The provided protocols offer a detailed guide for its synthesis and subsequent functionalization. The versatility of its structure suggests potential for broader applications in various fields of chemical research and development.

References

Experimental procedure for benzylation of methyl 5-acetyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 5-acetyl-2-(benzyloxy)benzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor in the preparation of long-acting β2-adrenergic agonists like salmeterol.[1] The benzylation of the phenolic hydroxyl group of methyl 5-acetyl-2-hydroxybenzoate is a crucial step to protect this functionality during subsequent synthetic transformations. This application note provides a detailed experimental protocol for the benzylation of methyl 5-acetyl-2-hydroxybenzoate using a Williamson ether synthesis approach, which is a widely adopted, reliable, and efficient method for forming ethers.[1]

The described procedure employs benzyl chloride as the benzylating agent in the presence of a base and a phase-transfer catalyst to ensure a high yield and purity of the desired product. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a straightforward and reproducible method for obtaining this key intermediate.

Reaction Scheme

Experimental Protocol

This protocol is based on established Williamson ether synthesis methodologies for phenolic compounds, adapted from procedures outlined in synthetic patents for salmeterol intermediates.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS Number
Methyl 5-acetyl-2-hydroxybenzoateC₁₀H₁₀O₄194.1816475-90-4
Benzyl ChlorideC₇H₇Cl126.58100-44-7
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7
Tetrabutylammonium bromide (TBAB)C₁₆H₃₆BrN322.371643-19-2
Acetone (anhydrous)C₃H₆O58.0867-64-1
Ethyl acetateC₄H₈O₂88.11141-78-6
HexaneC₆H₁₄86.18110-54-3
Deionized WaterH₂O18.027732-18-5
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Thin-layer chromatography (TLC) plates (silica gel) and chamber

  • UV lamp for TLC visualization

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-acetyl-2-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent and Reagent Addition: Add 50 mL of anhydrous acetone to the flask. Stir the mixture at room temperature for 15 minutes to ensure good suspension. To this stirred suspension, add benzyl chloride (1.2 eq) dropwise using a syringe.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 60-70°C) using a heating mantle. Maintain the reflux for 8-12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate using a Buchner funnel and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane or by column chromatography on silica gel to yield the pure this compound as a solid. An expected yield of 85-90% can be achieved after purification.

Data Presentation

Physical and Chemical Properties
PropertyValue
Chemical FormulaC₁₇H₁₆O₄
Molecular Weight284.31 g/mol
AppearanceWhite to off-white solid
Melting Point69-72 °C[2]
CAS Number27475-09-8[1]

Note: Spectroscopic data is predicted based on the known structure and typical values for similar compounds, as specific peer-reviewed spectral data was not available in the searched literature.

Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (101 MHz, CDCl₃) δ (ppm) IR (KBr) ν (cm⁻¹)
~ 8.40 (d, 1H, Ar-H)~ 196.5 (C=O, ketone)~ 3030 (Ar C-H)
~ 8.15 (dd, 1H, Ar-H)~ 165.0 (C=O, ester)~ 2950 (Alkyl C-H)
~ 7.45-7.30 (m, 5H, Ar-H, benzyl)~ 158.0 (Ar-C)~ 1720 (C=O, ester)
~ 7.10 (d, 1H, Ar-H)~ 136.0 (Ar-C, benzyl)~ 1680 (C=O, ketone)
~ 5.20 (s, 2H, -O-CH₂-Ph)~ 132.0 (Ar-C)~ 1600, 1480 (Ar C=C)
~ 3.90 (s, 3H, -OCH₃)~ 129.0-127.0 (Ar-C)~ 1250 (C-O, ether)
~ 2.60 (s, 3H, -COCH₃)~ 114.0 (Ar-C)~ 1100 (C-O, ester)
~ 71.0 (-O-CH₂-Ph)
~ 52.0 (-OCH₃)
~ 26.0 (-COCH₃)

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix Methyl 5-acetyl-2-hydroxybenzoate, K₂CO₃, and TBAB in Acetone B 2. Add Benzyl Chloride A->B C 3. Reflux for 8-12 hours B->C D 4. Cool and Filter C->D E 5. Evaporate Solvent D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Recrystallize or Column Chromatography H->I J 10. Characterize Product I->J

Caption: Experimental workflow for the benzylation of methyl 5-acetyl-2-hydroxybenzoate.

Discussion

The Williamson ether synthesis is a robust method for the preparation of the title compound. The use of potassium carbonate as a base is advantageous due to its low cost, ease of handling, and sufficient basicity to deprotonate the phenolic hydroxyl group. The inclusion of a phase-transfer catalyst, such as tetrabutylammonium bromide, facilitates the reaction between the phenoxide and the benzyl chloride, which may otherwise be slow due to the heterogeneity of the reaction mixture.

Acetone is a suitable solvent for this reaction as it is polar aprotic, readily dissolves the organic reactants, and has a convenient boiling point for reflux. The purification of the product is straightforward, with recrystallization often providing a high purity product. If necessary, column chromatography can be employed for further purification.

The successful synthesis of this compound can be confirmed by standard analytical techniques, including melting point determination and spectroscopic methods such as NMR and IR. The expected data provided in this note can serve as a reference for product characterization.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Benzyl chloride is a lachrymator and is corrosive; handle with care.

  • Acetone and ethyl acetate are flammable; avoid open flames.

  • Potassium carbonate is an irritant; avoid inhalation of dust and contact with skin and eyes.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Note: Analysis of Methyl 5-acetyl-2-(benzyloxy)benzoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive guide to the analysis of Methyl 5-acetyl-2-(benzyloxy)benzoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for sample preparation and data acquisition are presented. While specific experimental NMR data for this compound is not publicly available, this note includes predicted spectral data and a thorough explanation of the expected signals based on the compound's structure. This application note is intended for researchers, scientists, and drug development professionals working with related chemical entities.

Introduction

This compound is a chemical intermediate with applications in organic synthesis. Its molecular structure contains several key functional groups, including a benzoate ester, an acetyl group, and a benzyloxy ether, which result in a distinct NMR spectrum. Accurate structural elucidation and purity assessment of this compound are critical for its use in further chemical transformations. NMR spectroscopy is the most powerful technique for the non-destructive analysis of this molecule, providing detailed information about its atomic connectivity and chemical environment.

Predicted NMR Spectral Data

Due to the absence of experimentally acquired and published NMR data for this compound, we present a predicted ¹H and ¹³C NMR dataset. These predictions are based on established chemical shift principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~8.20d1HH-6
b~8.05dd1HH-4
c~7.45-7.30m5HPhenyl-H (benzyloxy)
d~7.15d1HH-3
e~5.20s2H-OCH₂Ph
f~3.90s3H-COOCH₃
g~2.60s3H-COCH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~196.5-C OCH₃
2~165.0-C OOCH₃
3~160.0C-2
4~136.0Phenyl-C (ipso, benzyloxy)
5~134.0C-6
6~131.0C-4
7~129.5C-5
8~128.8Phenyl-C (ortho/para)
9~128.5Phenyl-C (meta)
10~123.0C-1
11~115.0C-3
12~71.0-OC H₂Ph
13~52.5-COOC H₃
14~26.5-COC H₃

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a compound such as this compound.

3.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of CDCl₃.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.

  • Mixing: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

3.2. NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: A range of 0 to 220 ppm.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure flat baselines.

  • Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak (7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

  • Integration (¹H NMR): Integrate the area under each proton signal to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shift of each peak.

Workflow and Data Analysis

The overall workflow for NMR analysis and the logical relationship between the experimental steps and data interpretation are illustrated in the following diagram.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup h1_nmr 1H NMR Acquisition setup->h1_nmr c13_nmr 13C NMR Acquisition setup->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference peak_picking Peak Picking reference->peak_picking integration Integration (1H) peak_picking->integration assignment Signal Assignment peak_picking->assignment integration->assignment structure Structure Confirmation assignment->structure

NMR Experimental and Data Analysis Workflow.

Conclusion

While experimental ¹H and ¹³C NMR data for this compound are not readily found in the public domain, the predicted spectra and the general experimental protocols provided in this application note serve as a valuable resource for researchers. The detailed workflow and methodologies described herein will enable scientists to effectively acquire and interpret NMR data for this compound and other related molecules, ensuring accurate structural verification and quality control in their research and development endeavors.

Application Notes & Protocols for the Analysis of Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed methodologies for the quantitative analysis of Methyl 5-acetyl-2-(benzyloxy)benzoate using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Compound Information

PropertyValueReference
Chemical Name This compound[1]
CAS Number 27475-09-8[1][2]
Molecular Formula C₁₇H₁₆O₄[1][3]
Molecular Weight 284.31 g/mol [1][3]
Melting Point 69-72°C
Solubility Almost insoluble in water. Soluble in organic solvents like methanol, acetonitrile, and dichloromethane.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk material or as a synthetic intermediate. The purity of the compound is often assessed via HPLC[4][5]. A reversed-phase C18 column is a common choice for the analysis of related benzoate esters[5].

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade) for sample preparation

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B in 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in methanol to a known volume to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Dilute to Working Concentrations B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS provides higher selectivity and sensitivity, making it ideal for identifying and quantifying this compound, especially in complex matrices or at low concentrations. It is also a valuable tool for monitoring reaction intermediates during synthesis[5].

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS system with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade) for sample preparation

2. Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 50% B in 0.5 minutes, and equilibrate for 1.5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL

Mass Spectrometry

ParameterCondition
Ionization Mode ESI Positive
Monitored Ion (m/z) [M+H]⁺ = 285.1
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/Hr
Cone Gas Flow 50 L/Hr

3. Standard and Sample Preparation

  • Follow the same procedure as for the HPLC method, but use LC-MS grade solvents. Ensure final concentrations are appropriate for the sensitivity of the mass spectrometer.

4. Data Analysis

  • Use the instrument's software to extract the ion chromatogram for m/z 285.1.

  • Construct a calibration curve by plotting the peak area of the extracted ion chromatogram for the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

LCMS_Signaling_Pathway cluster_sample Sample Introduction & Separation cluster_ionization Ionization cluster_detection Mass Analysis & Detection cluster_output Data Output A Prepared Sample Injection B LC Separation (C18 Column) A->B C Electrospray Ionization (ESI) B->C Eluent D Mass Analyzer C->D [M+H]⁺ Ions E Detector D->E Filtered Ions (m/z 285.1) F Mass Spectrum & Chromatogram E->F

Caption: Logical workflow of the LC-MS analysis for this compound.

References

The Versatility of Methyl 5-acetyl-2-(benzyloxy)benzoate: A Precursor for Fine Chemicals and Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Methyl 5-acetyl-2-(benzyloxy)benzoate is a versatile aromatic compound that serves as a key intermediate in the synthesis of a variety of high-value molecules, including pharmaceuticals and potentially agrochemicals. Its unique structure, featuring a protected phenol, a methyl ester, and a reactive acetyl group, allows for a range of chemical transformations, making it a valuable building block for organic chemists. This document provides an overview of its applications, detailed experimental protocols for its synthesis and subsequent reactions, and quantitative data to support its use in research and development.

Key Applications

The primary application of this compound lies in the synthesis of pharmaceutical intermediates. Notably, it is a direct precursor to Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a crucial component in the manufacturing of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

While direct applications in the agrochemical industry are not extensively documented, the structural motif of substituted acetophenones is present in a number of fungicidal compounds.[1][2] The reactivity of the acetyl group in this compound suggests its potential as a starting material for the synthesis of novel agrochemicals.

Furthermore, the 2-alkoxy-5-acetylphenyl structure is a viable scaffold for the synthesis of benzofuran derivatives, a class of compounds with diverse biological activities. Although a specific protocol starting from this compound is not explicitly detailed in the literature, established synthetic routes for benzofurans from similar structures suggest this as a promising area of exploration.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the benzylation of Methyl 5-acetyl-2-hydroxybenzoate to yield the title compound.

Reaction Scheme:

G reactant1 Methyl 5-acetyl-2-hydroxybenzoate reagents K2CO3, KI DMF, 60-70°C reactant1->reagents reactant2 Benzyl Chloride reactant2->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Dimethylformamide (DMF)

  • Acetone

  • Water

Procedure:

  • To a solution of Methyl 5-acetyl-2-hydroxybenzoate in dimethylformamide (DMF), add potassium carbonate and a catalytic amount of potassium iodide.

  • Heat the mixture to 60-70°C with stirring.

  • Slowly add benzyl chloride to the reaction mixture.

  • Maintain the reaction at 60-70°C for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Stir the mixture until a solid precipitate forms.

  • Filter the solid, wash thoroughly with water, and then with a small amount of cold acetone.

  • Recrystallize the crude product from acetone to obtain pure this compound.

Quantitative Data:

ReactantMolar RatioSolventTemperatureTimeYieldPurity
Methyl 5-acetyl-2-hydroxybenzoate1.0DMF60-70°C8-12 h85-90%[3]>98% (after recrystallization)
Benzyl chloride1.2-1.5
Potassium carbonate2.0-3.0
Potassium iodidecatalytic
Protocol 2: Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

This protocol outlines the bromination of this compound, a key step in the synthesis of Salmeterol intermediates.

Reaction Scheme:

G reactant This compound reagents Bromine (Br2), AlCl3 Dichloromethane, 0-5°C reactant->reagents product Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate reagents->product

Caption: Bromination of this compound.

Materials:

  • This compound

  • Bromine (Br₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution

  • Water

  • Brine

Procedure:

  • Dissolve this compound in dichloromethane and cool the solution to 0-5°C in an ice bath.

  • Add a catalytic amount of aluminum chloride to the solution.

  • Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.[3]

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent such as methanol or acetone.[4]

Quantitative Data:

ReactantMolar RatioSolventTemperatureTimeYieldPurity
This compound1.0Dichloromethane0-5°C2-4 h[3]High>99% (by HPLC)[4]
Bromine (Br₂)1.0-1.1
Aluminum chloride (AlCl₃)0.1-0.5
Protocol 3: Synthesis of Salmeterol Intermediate

This protocol describes the reaction of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate with N-(6-(4-phenylbutoxy)hexyl)benzenemethanamine hydrochloride, a key step in the synthesis of Salmeterol.[4]

Reaction Scheme:

G reactant1 Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate reagents K2CO3 DMF, 10°C reactant1->reagents reactant2 N-(6-(4-phenylbutoxy)hexyl)benzenemethanamine hydrochloride reactant2->reagents product 5-(2-(benzyl-(6-(4-phenylbutoxy)hexyl)amino)acetyl) -2-(benzyloxy)benzoate reagents->product

Caption: Synthesis of a Salmeterol Intermediate.

Materials:

  • Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

  • N-(6-(4-phenylbutoxy)hexyl)benzenemethanamine hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • In a round bottom flask, dissolve N-(6-(4-phenylbutoxy)hexyl)benzenemethanamine hydrochloride in DMF and stir for 20 minutes at 25°C to obtain a clear solution.

  • Add anhydrous potassium carbonate and stir for 45 minutes.

  • Cool the reaction mixture to 10°C.

  • Add Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the mixture with a combination of water and ethyl acetate at 35°C.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography or used directly in the next step of the Salmeterol synthesis.

Quantitative Data:

ReactantMolar RatioSolventTemperatureTimeYieldPurity
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate1.0DMF10°C2 hHigh>98%[4]
N-(6-(4-phenylbutoxy)hexyl)benzenemethanamine HCl~1.0
Anhydrous potassium carbonateExcess

Signaling Pathways and Logical Relationships

The following diagram illustrates the synthetic pathway from the starting material to the Salmeterol intermediate, highlighting the role of this compound as a key precursor.

G cluster_0 Synthesis of Precursor cluster_1 Functionalization cluster_2 Fine Chemical Synthesis A Methyl 5-acetyl-2-hydroxybenzoate B This compound A->B Benzylation C Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate B->C Bromination D Salmeterol Intermediate C->D Nucleophilic Substitution

References

Application Note and Protocol: Friedel-Crafts Benzylation of Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-acetyl-2-(benzyloxy)benzoate is a substituted aromatic compound with potential applications as an intermediate in organic synthesis. This document outlines the reaction of this compound with benzyl chloride, which is anticipated to proceed via a Friedel-Crafts benzylation. This electrophilic aromatic substitution is directed by the substituents on the benzene ring. The strongly activating and ortho, para-directing benzyloxy group is expected to determine the position of the incoming benzyl group, primarily at the C-3 position, which is ortho to the benzyloxy group and sterically accessible. The acetyl and methyl ester groups, being meta-directing deactivators, are unlikely to direct the substitution. A Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is typically employed to catalyze this type of reaction by generating a benzyl carbocation electrophile.

Predicted Reaction Scheme

The primary reaction anticipated is the Friedel-Crafts benzylation at the C-3 position of the aromatic ring, yielding Methyl 3-benzyl-5-acetyl-2-(benzyloxy)benzoate.

Overall Reaction:

Data Presentation

The following table summarizes the key properties of the reactant and the predicted major product, along with projected reaction outcomes based on similar Friedel-Crafts alkylations.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StatePredicted Yield (%)Predicted Purity (%)
This compoundC₁₇H₁₆O₄284.31SolidN/A>98
Benzyl ChlorideC₇H₇Cl126.58LiquidN/A>99
Methyl 3-benzyl-5-acetyl-2-(benzyloxy)benzoateC₂₄H₂₂O₄374.43Solid65-75>95 (after purification)

Experimental Protocol

This protocol details the methodology for the Friedel-Crafts benzylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Benzyl Chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and Mass spectrometer for product characterization

Procedure:

  • Reaction Setup:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add anhydrous dichloromethane (100 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add anhydrous aluminum chloride (1.2 eq) to the stirred solvent.

  • Addition of Reactants:

    • In a separate flask, dissolve this compound (1.0 eq) and benzyl chloride (1.1 eq) in anhydrous dichloromethane (50 mL).

    • Transfer this solution to a dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of 1 M HCl (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with 1 M HCl (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualizations

reaction_mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution BnCl Benzyl Chloride Bn_plus [Bn⁺][AlCl₄⁻] BnCl->Bn_plus + AlCl₃ AlCl3 AlCl₃ StartMat Methyl 5-acetyl-2- (benzyloxy)benzoate Intermediate Sigma Complex (Arenium Ion) StartMat->Intermediate + [Bn⁺][AlCl₄⁻] Product Methyl 3-benzyl-5-acetyl-2- (benzyloxy)benzoate Intermediate->Product - H⁺

Caption: Reaction mechanism for Friedel-Crafts benzylation.

experimental_workflow Setup Reaction Setup (Flask, DCM, AlCl₃ at 0°C) Addition Dropwise Addition of Substrate and Benzyl Chloride Setup->Addition Reaction Stir at Room Temperature (4-6h, TLC Monitoring) Addition->Reaction Quench Quench with 1M HCl at 0°C Reaction->Quench Workup Aqueous Workup (Separation, Washing, Drying) Quench->Workup Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spec Purification->Characterization

Caption: Experimental workflow for the synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This involves the O-benzylation of methyl 5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a suitable base and often a catalyst in a polar aprotic solvent.[1][2][3][4][5]

Q2: What are the key reagents and their roles in this synthesis?

A2: The key reagents are:

  • Methyl 5-acetyl-2-hydroxybenzoate: The starting material containing the phenolic hydroxyl group to be benzylated.

  • Benzyl Chloride: The source of the benzyl group.

  • Base (e.g., Potassium Carbonate, Sodium Hydride): To deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[1][2]

  • Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Catalyst (e.g., Potassium Iodide, Tetrabutylammonium Iodide): A catalyst can be used to enhance the reaction rate, particularly when using benzyl chloride.

Q3: What are the potential side reactions that can lower the yield?

A3: Potential side reactions include:

  • Incomplete reaction: If the deprotonation of the phenol is incomplete or the reaction time is too short, unreacted starting material will remain.

  • C-alkylation: While less common for O-alkylation of phenols under these conditions, some C-alkylation on the aromatic ring can occur.

  • Hydrolysis of the methyl ester: If harsh basic conditions and high temperatures are used for a prolonged period, the methyl ester group could be hydrolyzed.

  • Formation of dibenzyl ether: This can occur if the benzyl chloride reacts with any hydroxide ions present.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Ineffective deprotonation of the phenol. 2. Poor quality of reagents (e.g., wet solvent, old benzyl chloride). 3. Insufficient reaction time or temperature.1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and properly handled. 2. Use anhydrous solvent and freshly distilled or high-purity benzyl chloride. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Presence of unreacted starting material 1. Insufficient amount of base or benzyl chloride. 2. Short reaction time.1. Use a slight excess of the base (1.1-1.5 equivalents) and benzyl chloride (1.1-1.2 equivalents). 2. Continue monitoring the reaction by TLC until the starting material spot disappears or is minimized.
Formation of multiple byproducts 1. Reaction temperature is too high, leading to side reactions. 2. Presence of water in the reaction mixture.1. Lower the reaction temperature and monitor the progress. A gradual increase in temperature might be beneficial. 2. Ensure all reagents and solvents are anhydrous.
Difficult purification 1. Co-elution of the product with byproducts or starting material. 2. Oily product that is difficult to crystallize.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, dichloromethane/hexanes). If the product remains an oil, purification by column chromatography is the primary method.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate

  • Benzyl chloride

  • Potassium carbonate (anhydrous)

  • Potassium iodide (optional, as catalyst)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-acetyl-2-hydroxybenzoate (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq) and potassium iodide (0.1 eq, if used) to the solution.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Slowly add benzyl chloride (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Data Presentation

The following table summarizes typical yields and conditions that can be expected. Actual yields may vary depending on the specific reaction conditions and scale.

Base Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
K₂CO₃DMF60-704-680-90
K₂CO₃AcetonitrileReflux6-875-85
NaHTHF0 to RT2-485-95
Cs₂CO₃DMFRT3-590-97

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Methyl 5-acetyl-2-hydroxybenzoate reaction Williamson Ether Synthesis (60-70°C, 4-6h) start->reaction reagent1 Benzyl Chloride reagent1->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction extraction Aqueous Workup & Extraction reaction->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Ineffective Deprotonation start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Conditions start->cause3 solution1 Use Stronger/Fresh Base cause1->solution1 solution2 Use Anhydrous/Pure Reagents cause2->solution2 solution3 Optimize Temp./Time (TLC) cause3->solution3

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Technical Support Center: Purification of Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 5-acetyl-2-(benzyloxy)benzoate from a reaction mixture. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities originate from the starting materials and potential side reactions of the Williamson ether synthesis used for its preparation. These include:

  • Methyl 5-acetyl-2-hydroxybenzoate: Unreacted starting material.

  • Benzyl chloride: Excess electrophile.

  • Benzyl alcohol: Formed by hydrolysis of benzyl chloride.

  • Dibenzyl ether: Formed from the self-condensation of benzyl alcohol or reaction of benzyl alcohol with benzyl chloride.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: Highly effective for separating the product from both more polar (e.g., methyl 5-acetyl-2-hydroxybenzoate) and less polar (e.g., benzyl chloride, dibenzyl ether) impurities.[1]

  • Recrystallization: A good method for removing minor impurities, especially after an initial purification by chromatography. A common solvent system for aromatic ketones is ethanol/water.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the most effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will allow for the visualization of the product and impurities. The spots can be visualized under UV light (254 nm).

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC. The polarity of the eluent is too high or too low.Adjust the solvent system. For a mixture of hexane and ethyl acetate, if the spots are too high on the plate (high Rf), increase the proportion of hexane. If the spots remain at the baseline (low Rf), increase the proportion of ethyl acetate.
Product is co-eluting with an impurity. The chosen solvent system is not providing adequate resolution.Try a different solvent system. For example, a mixture of dichloromethane and methanol can be effective for polar compounds. For aromatic compounds, adding a small amount of toluene to the mobile phase may improve separation.
Streaking of spots on the TLC plate. The sample is too concentrated, or the compound is acidic or basic.Dilute the sample before spotting. If the compound has acidic or basic properties, adding a few drops of acetic acid or triethylamine, respectively, to the eluent can improve the spot shape.
The column is running too slowly. The silica gel is packed too tightly, or fine particles are clogging the column.Ensure the silica gel is packed as a slurry and not dry-packed too tightly. Applying gentle pressure with compressed air can help to speed up the elution.
No product is eluting from the column. The eluent is not polar enough to move the product.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. An inappropriate solvent was chosen.Select a different solvent or a solvent mixture. For this compound, a mixture of ethanol and water is a good starting point.
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Add a small amount of the better solvent (ethanol in an ethanol/water system) to the hot solution until it becomes clear, then allow it to cool slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.
No crystals form upon cooling. The solution is not saturated, or the concentration of the compound is too low.Evaporate some of the solvent to increase the concentration and then cool again. Scratching the inside of the flask with a glass rod at the solvent line can also initiate crystal formation.
Crystals form too quickly. The solution was cooled too rapidly, which can trap impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[2]
The yield is very low. Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in hexane. The amount of silica gel should be approximately 50 times the weight of the crude product.

  • Loading the Sample:

    • The crude "this compound" is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.

    • The solvent is evaporated to dryness, and the resulting powder is carefully added to the top of the packed column.

  • Elution:

    • The column is eluted with a gradient of ethyl acetate in hexane. A typical gradient would be:

      • 5% Ethyl Acetate in Hexane (to elute non-polar impurities like benzyl chloride and dibenzyl ether).

      • 10-20% Ethyl Acetate in Hexane (to elute the product, "this compound").

      • 30-50% Ethyl Acetate in Hexane (to elute more polar impurities like methyl 5-acetyl-2-hydroxybenzoate).

  • Fraction Collection and Analysis:

    • Fractions are collected and analyzed by TLC using a 4:1 hexane:ethyl acetate solvent system.

    • Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • The crude or partially purified "this compound" is placed in an Erlenmeyer flask.

    • A minimal amount of hot ethanol is added to dissolve the solid completely.

  • Inducing Crystallization:

    • Hot water is added dropwise to the hot ethanol solution until the solution becomes slightly cloudy.

    • A few drops of hot ethanol are then added to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystal Formation:

    • The flask is covered and allowed to cool slowly to room temperature.

    • Once at room temperature, the flask is placed in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration using a Büchner funnel.

    • The crystals are washed with a small amount of cold 1:1 ethanol:water.

    • The purified crystals are dried in a vacuum oven.

Visualizations

Purification_Workflow crude_mixture Crude Reaction Mixture column_chromatography Column Chromatography (Hexane/Ethyl Acetate) crude_mixture->column_chromatography fractions Collect Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure impurities Impurities tlc_analysis->impurities evaporation Solvent Evaporation combine_pure->evaporation pure_product Pure Product evaporation->pure_product recrystallization Recrystallization (Ethanol/Water) pure_product->recrystallization final_product Final Purified Product recrystallization->final_product Troubleshooting_TLC start TLC shows overlapping spots check_polarity Are spots too high (Rf > 0.5)? start->check_polarity increase_nonpolar Increase non-polar solvent (e.g., more hexane) check_polarity->increase_nonpolar Yes decrease_nonpolar Decrease non-polar solvent (e.g., less hexane) check_polarity->decrease_nonpolar No end Improved Separation increase_nonpolar->end check_streaking Are spots streaking? decrease_nonpolar->check_streaking add_modifier Add acid/base modifier to eluent (e.g., AcOH or Et3N) check_streaking->add_modifier Yes change_solvent Change solvent system (e.g., DCM/MeOH) check_streaking->change_solvent No add_modifier->end change_solvent->end

References

Technical Support Center: Synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate. This document is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step synthesis of this compound, which typically proceeds via the Friedel-Crafts acylation of methyl salicylate followed by a Williamson ether synthesis.

Step 1: Friedel-Crafts Acylation of Methyl Salicylate

Objective: To synthesize the intermediate, Methyl 5-acetyl-2-hydroxybenzoate.

Reaction Scheme: Methyl Salicylate + Acetyl Chloride --(AlCl₃)--> Methyl 5-acetyl-2-hydroxybenzoate

Issue IDProblemPotential Cause(s)Recommended Solution(s)
FC-01Low or No Product Formation - Inactive aluminum chloride (due to moisture).- Insufficient catalyst.- Low reaction temperature.- Use freshly opened or properly stored anhydrous aluminum chloride.- Ensure a stoichiometric amount of AlCl₃ is used.[1]- Maintain the reaction temperature as specified in the protocol, typically around 25°C after the initial addition.[2]
FC-02Formation of a Dark, Tarry Mixture - Reaction temperature too high.- Presence of moisture leading to side reactions.- Add the aluminum chloride portion-wise while maintaining a low temperature (below 25°C).[2]- Ensure all glassware and reagents are thoroughly dried before use.
FC-03Product is an Oil and Fails to Crystallize - Presence of unreacted starting material.- Formation of isomeric byproducts.- Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).- Purify the crude product by column chromatography before crystallization.
FC-04Multiple Spots on TLC after Reaction - Incomplete reaction.- Formation of the ortho-acylated isomer.- Increase reaction time and monitor by TLC.- The para-isomer is generally favored; purification by crystallization or chromatography should separate the isomers.
Step 2: Williamson Ether Synthesis (Benzylation)

Objective: To synthesize the final product, this compound.

Reaction Scheme: Methyl 5-acetyl-2-hydroxybenzoate + Benzyl Halide --(Base)--> this compound

Issue IDProblemPotential Cause(s)Recommended Solution(s)
WE-01Low Yield of Desired Product - Incomplete deprotonation of the phenol.- Competing C-alkylation.- Hydrolysis of the methyl ester.- Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).- Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[3]- Use anhydrous conditions to prevent ester hydrolysis.
WE-02Presence of a Carboxylic Acid Impurity - The basic conditions used for the reaction can hydrolyze the methyl ester.- Use a milder base (e.g., K₂CO₃) and avoid excessively high temperatures or prolonged reaction times.- If hydrolysis occurs, the acidic byproduct can be removed by washing the organic layer with a weak aqueous base like sodium bicarbonate solution.
WE-03Isolation of an Isomeric Impurity - C-alkylation of the phenoxide ion, where the benzyl group attaches to the aromatic ring instead of the phenolic oxygen.- As mentioned in WE-01, the choice of solvent is critical. Polar aprotic solvents favor the desired O-alkylation.[3]- The C-alkylated product can be separated by column chromatography.
WE-04Unreacted Starting Material Present - Insufficient base or benzyl halide.- Low reaction temperature or short reaction time.- Use a slight excess of the base and benzyl halide.- Ensure the reaction is heated sufficiently (as per the protocol) and monitor for completion using TLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the Friedel-Crafts acylation step?

A1: The most frequent issue is the deactivation of the Lewis acid catalyst, typically aluminum chloride, by moisture. It is crucial to use anhydrous conditions, including dry solvents and glassware, and freshly opened or properly stored anhydrous aluminum chloride.[1]

Q2: How can I tell if I have C-alkylation in my Williamson ether synthesis step?

A2: The C-alkylated and O-alkylated products are isomers and may have similar TLC retention factors. The most definitive way to distinguish them is by ¹H NMR spectroscopy. In the O-alkylated product (the desired ether), you will see a characteristic benzylic CH₂ signal around 5 ppm. For the C-alkylated product, the phenolic -OH proton will still be present (though its chemical shift can vary), and the benzylic CH₂ protons will likely appear at a slightly different chemical shift.

Q3: My final product is contaminated with a carboxylic acid. How did this happen and how can I remove it?

A3: The methyl ester in your compound is susceptible to hydrolysis under the basic conditions of the Williamson ether synthesis. This side reaction produces the corresponding carboxylic acid. To remove it, you can dissolve your crude product in an organic solvent (like ethyl acetate) and wash it with a mild aqueous base such as sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while your desired ester product remains in the organic layer.

Q4: Can I use a different base for the Williamson ether synthesis?

A4: Yes, various bases can be used, but the choice can affect the outcome. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the phenol but can also promote elimination side reactions with certain alkyl halides. Milder bases like potassium carbonate (K₂CO₃) are often a good choice as they are less likely to cause ester hydrolysis while still being effective for the phenoxide formation.

Q5: What is the role of the catalyst in the benzylation of methyl-5-acetyl-2-hydroxybenzoate?

A5: In the patent literature describing this reaction, a catalyst such as potassium iodide may be used.[4] The iodide ion can displace the bromide or chloride from the benzyl halide to form benzyl iodide in situ. Benzyl iodide is a more reactive alkylating agent, which can increase the rate of the desired Sₙ2 reaction.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-acetyl-2-hydroxybenzoate (Friedel-Crafts Acylation)

This protocol is adapted from a standard procedure for the acylation of methyl salicylate.[2]

  • In a round-bottom flask, dissolve methyl salicylate (1.0 eq) in a suitable solvent like tetrachloroethylene.

  • Add acetyl chloride (1.0 eq) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride (2.0 eq) in portions, ensuring the temperature does not exceed 25°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water.

  • Separate the organic layer, wash with water, and then with a saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by crystallization from a solvent like hexane.

Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)

This is a general procedure based on patent literature.[4]

  • To a solution of Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.

  • Add benzyl chloride (1.2 eq) to the mixture.

  • Heat the reaction mixture (e.g., to 80-90°C) and stir until the starting material is consumed, as monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis

troubleshooting_williamson_ether_synthesis start Low Yield of this compound check_sm Check for unreacted Methyl 5-acetyl-2-hydroxybenzoate (TLC/HPLC) start->check_sm check_hydrolysis Check for hydrolyzed product (carboxylic acid) start->check_hydrolysis check_isomer Check for C-alkylated isomer (NMR) start->check_isomer sm_present Starting Material Present check_sm->sm_present Yes hydrolysis_present Carboxylic Acid Present check_hydrolysis->hydrolysis_present Yes isomer_present Isomer Present check_isomer->isomer_present Yes solution_sm Increase reaction time/temperature Use excess benzyl halide/base sm_present->solution_sm solution_hydrolysis Use anhydrous conditions Use milder base (K₂CO₃) Wash with NaHCO₃ during workup hydrolysis_present->solution_hydrolysis solution_isomer Use polar aprotic solvent (DMF, DMSO) Purify by column chromatography isomer_present->solution_isomer

Caption: Troubleshooting workflow for low yield in the benzylation step.

Potential Reaction Pathways in Williamson Ether Synthesis of Methyl 5-acetyl-2-hydroxybenzoate

williamson_ether_pathways cluster_products Potential Products start Methyl 5-acetyl-2-hydroxybenzoate + Benzyl Halide + Base desired_product Desired O-Alkylated Product: This compound start->desired_product O-Alkylation (Favored in polar aprotic solvent) c_alkylation Side Product: C-Alkylated Isomer start->c_alkylation C-Alkylation (Competing reaction) hydrolysis Side Product: 5-Acetyl-2-(benzyloxy)benzoic Acid desired_product->hydrolysis Ester Hydrolysis (Basic conditions)

Caption: Possible reaction pathways during the benzylation step.

References

Technical Support Center: Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this specific chemical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of this compound to synthesize Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Insufficient catalyst. 3. Reaction temperature is too low.1. Use a fresh batch of the brominating agent (e.g., N-Bromosuccinimide - NBS). 2. Ensure the correct stoichiometry of the acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) is used.[1] 3. Gradually increase the reaction temperature and monitor the progress by TLC. For some protocols, reflux temperature may be necessary.[2]
Incomplete Reaction (Starting Material Remains) 1. Insufficient amount of brominating agent. 2. Short reaction time.1. Add a slight excess of the brominating agent (e.g., 1.1 to 1.2 equivalents). 2. Extend the reaction time and continue monitoring by TLC until the starting material is consumed.
Formation of Dibrominated Byproduct 1. Excess of brominating agent. 2. Reaction temperature is too high.1. Use a controlled amount of the brominating agent (1.0 to 1.1 equivalents). 2. Maintain a low reaction temperature, typically between 0-5°C, especially during the addition of the brominating agent.[3]
Bromination on the Aromatic Ring 1. Strong electron-donating effect of the benzyloxy group. 2. Inappropriate choice of brominating agent or catalyst.1. The benzyloxy group can activate the aromatic ring towards electrophilic substitution. Using a method that favors radical substitution on the acetyl side-chain, such as NBS with a radical initiator (AIBN), can mitigate this.[3] 2. Avoid strong Lewis acids that promote electrophilic aromatic substitution if ring bromination is observed.
Difficult Purification 1. Presence of multiple byproducts. 2. Co-elution of product and impurities during chromatography.1. Optimize the reaction conditions to minimize byproduct formation. 2. If column chromatography is necessary, try different solvent systems to improve separation. Recrystallization from a suitable solvent, such as methanol or acetone, can also be an effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the bromination of this compound?

A1: The acid catalyst, such as a mineral acid or a Lewis acid, facilitates the reaction by promoting the enolization of the ketone. The enol form is more nucleophilic and readily reacts with the electrophilic bromine species.[1]

Q2: Which brominating agent is most suitable for this reaction?

A2: Several brominating agents can be used, including N-Bromosuccinimide (NBS), liquid bromine (Br₂), and dibromodimethylhydantoin (DBDMH).[1] NBS is often preferred as it is a solid and easier to handle than liquid bromine, and it can provide good selectivity for the α-position of the ketone, especially when used with a radical initiator.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate, will show the consumption of the starting material and the appearance of the product spot.[4] The spots can be visualized under UV light.

Q4: What is the workup procedure after the reaction is complete?

A4: A typical workup involves quenching the reaction to remove any excess brominating agent. This is often done by adding a solution of sodium thiosulfate or sodium bisulfite. The product is then extracted into an organic solvent, washed, dried, and the solvent is evaporated.[3]

Q5: What are the safety precautions I should take during this experiment?

A5: Brominating agents are corrosive and toxic. The reaction should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for all reagents used.[5]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) and p-Toluenesulfonic Acid (PTSA)

This protocol is adapted from general procedures for the α-bromination of acetophenones.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (PTSA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add p-toluenesulfonic acid (0.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0-5°C and monitor the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol or by column chromatography on silica gel.

Protocol 2: Bromination using Bromine and Aluminum Chloride

This protocol is based on electrophilic bromination methods.[3]

Materials:

  • This compound

  • Bromine (Br₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bisulfite solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel.

  • Cool the flask to 0°C in an ice bath.

  • Add anhydrous aluminum chloride (0.1-0.5 eq) to the stirred solution.

  • Slowly add a solution of bromine (1.0-1.1 eq) in dichloromethane from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Stir the reaction at 0-5°C for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding saturated sodium bisulfite solution until the bromine color disappears.

  • Add water and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by recrystallization or column chromatography.

Data Presentation

Parameter Method 1 (NBS/PTSA) Method 2 (Br₂/AlCl₃)
Brominating Agent N-BromosuccinimideBromine
Catalyst p-Toluenesulfonic acidAluminum chloride
Solvent DichloromethaneDichloromethane
Temperature 0-5°C0-5°C
Typical Reaction Time 1-3 hours2-4 hours
Reported Yields (General Acetophenones) Often >80%Variable, can be high
Key Considerations Easier to handle reagent, good selectivity.Bromine is highly corrosive and volatile. Risk of aromatic bromination.

Note: Yields are generalized from similar reactions and may vary for the specific substrate.

Visualizations

Troubleshooting_Bromination cluster_issues Troubleshooting cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_byproducts Solutions for Byproducts start Start Bromination Reaction check_tlc Monitor Reaction by TLC start->check_tlc incomplete Incomplete Reaction? (Starting material present) check_tlc->incomplete Reaction Stalled byproducts Byproducts Formed? check_tlc->byproducts workup Proceed to Workup and Purification check_tlc->workup Reaction Complete incomplete->byproducts No add_reagent Add more brominating agent (up to 1.2 eq) incomplete->add_reagent Yes dibrominated Dibrominated Product? byproducts->dibrominated Yes byproducts->workup No, minor impurities increase_time Increase reaction time add_reagent->increase_time increase_temp Slightly increase temperature increase_time->increase_temp increase_temp->check_tlc ring_brominated Ring Bromination? dibrominated->ring_brominated No lower_temp Lower reaction temperature (maintain 0-5°C) dibrominated->lower_temp Yes change_method Consider alternative method (e.g., NBS/AIBN) ring_brominated->change_method Yes ring_brominated->workup No control_reagent Use precise amount of brominating agent (1.0-1.1 eq) lower_temp->control_reagent control_reagent->check_tlc change_method->start end Pure Product Obtained workup->end

Caption: Troubleshooting workflow for the bromination of this compound.

References

"Methyl 5-acetyl-2-(benzyloxy)benzoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of Methyl 5-acetyl-2-(benzyloxy)benzoate. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concerns for this compound are its sensitivity to hydrolysis, particularly under basic or strongly acidic conditions.[1] The benzyloxy group is generally stable but can be susceptible to cleavage under specific catalytic or harsh acidic conditions.

Q2: What are the recommended storage conditions for this compound?

It is recommended to store this compound at room temperature in a tightly sealed container, protected from moisture and light.[2]

Q3: What are the main degradation pathways for this compound?

The two most probable degradation pathways for this compound are:

  • Hydrolysis of the methyl ester to form 5-acetyl-2-(benzyloxy)benzoic acid and methanol.

  • Debenzylation (cleavage of the benzyl ether) to yield methyl 5-acetyl-2-hydroxybenzoate.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC analysis after sample preparation in aqueous buffer. Hydrolysis of the methyl ester may have occurred, leading to the formation of 5-acetyl-2-(benzyloxy)benzoic acid.- Prepare samples in a neutral or slightly acidic (pH 4-6) buffer immediately before analysis.- Use a non-aqueous solvent for sample preparation if the experimental design allows.- Run a standard of the potential hydrolytic degradation product to confirm its identity.
Loss of compound during a reaction involving acidic or basic reagents. The compound may be degrading under the reaction conditions.- If possible, modify the reaction to use milder pH conditions.- Reduce the reaction time or temperature.- Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the formation of degradation products.
Discoloration of the solid compound upon prolonged storage. This could indicate slow degradation, potentially due to exposure to light, moisture, or air (oxidation).- Store the compound in an amber vial or a container protected from light.- Ensure the container is tightly sealed and consider storing it in a desiccator.- Re-analyze the purity of the compound before use if discoloration is observed.
Inconsistent results in bioassays. The compound may be degrading in the assay medium.- Assess the stability of the compound in the specific bioassay buffer and under the assay conditions (e.g., temperature, incubation time).- Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous assay medium immediately before the experiment.

Physicochemical and Stability Data Summary

Property Value Source
Molecular Formula C₁₇H₁₆O₄[1][2]
Molecular Weight 284.31 g/mol [2]
Melting Point 69-72 °C[1]
Solubility Almost insoluble in water (0.063 g/L at 25 °C)[1]
Storage Room temperature[1][2]
Primary Degradation Route Hydrolysis[1]

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol provides a general method for assessing the stability of this compound in aqueous solutions at different pH values.

  • Preparation of Buffer Solutions: Prepare buffers at pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Sample Incubation:

    • Add a small volume of the stock solution to each buffer to achieve a final concentration of approximately 10-20 µg/mL. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.

    • Incubate the samples at a controlled temperature (e.g., 40 °C) and protect them from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

    • Immediately quench any further degradation by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and mixing thoroughly.

  • HPLC Analysis:

    • Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Degradation Pathways

G cluster_0 Hydrolysis cluster_1 Debenzylation parent This compound hydrolysis_prod 5-Acetyl-2-(benzyloxy)benzoic Acid + Methanol parent->hydrolysis_prod H₂O / H⁺ or OH⁻ debenzyl_prod Methyl 5-acetyl-2-hydroxybenzoate parent->debenzyl_prod e.g., H₂, Pd/C

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

G prep_stock Prepare Stock Solution (1 mg/mL in ACN) incubate Incubate Samples (e.g., 40°C, protected from light) prep_stock->incubate prep_buffers Prepare Buffers (pH 4, 7, 9) prep_buffers->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench Degradation (e.g., add ACN) sample->quench analyze HPLC Analysis quench->analyze data Data Analysis (% Remaining vs. Time) analyze->data

References

Technical Support Center: Purification of Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 5-acetyl-2-(benzyloxy)benzoate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Q1: My TLC/LC-MS analysis shows the presence of the starting material, Methyl 5-acetyl-2-hydroxybenzoate. How can I remove it?

A: The presence of starting material indicates an incomplete benzylation reaction. Due to the similar polarities of the starting material and the desired product, a simple extraction or recrystallization may not be sufficient. The recommended method for removal is column chromatography.

Q2: After the reaction work-up, my product is an oil and fails to solidify. What is the cause and how can I obtain a solid product?

A: The oily nature of the product is typically due to the presence of impurities, such as residual solvents or by-products, which can inhibit crystallization. To obtain a solid product, it is essential to purify the crude material using column chromatography. Once a high degree of purity is achieved, the product should solidify. If it remains an oil, attempting recrystallization with a suitable solvent system can induce crystallization.

Q3: I have residual benzyl chloride in my purified product. What is the most effective removal method?

A: Benzyl chloride is a reagent used in the synthesis and can be challenging to remove completely due to its relatively high boiling point. While applying a high vacuum can remove some of the residual amounts, the most effective method for complete removal is column chromatography.

Q4: My final product has a yellowish tint, but the literature describes it as a white solid. What does this indicate?

A: A yellowish color can indicate the presence of impurities. While the compound itself is described as a white to yellowish solid, a distinct yellow color may suggest that further purification is necessary to remove colored by-products.[1] Recrystallization from a suitable solvent is often effective in removing color impurities and yielding a purer, whiter solid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for this compound?

A: The two most effective and commonly cited purification methods are column chromatography and recrystallization.[1][2] Column chromatography is ideal for separating the product from starting materials and by-products with different polarities. Recrystallization is excellent for final purification to remove minor impurities and obtain a crystalline solid.[1]

Q2: How should I handle and store pure this compound?

A: The compound is sensitive to moisture and light. It should be stored in a tightly sealed container under an inert atmosphere. For long-term stability, it is recommended to store it at 2–8°C.[1][3]

Q3: What are the key analytical methods to confirm the purity of the final product?

A: To ensure the purity of this compound, a combination of the following analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the effectiveness of purification steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Purification Parameters

The following table summarizes the key parameters for the recommended purification techniques.

Purification TechniqueDetailsRecommendations and Typical Results
Column Chromatography Stationary Phase: Silica gelMobile Phase: A gradient of ethyl acetate in hexane is commonly used.[2]
Elution: The product is expected to elute after less polar impurities.Outcome: Yields a highly purified product, often as a solid after solvent evaporation.
Recrystallization Solvent System 1: AcetoneThe crude product can be dissolved in a minimal amount of hot acetone and allowed to cool slowly to form crystals. An 85–90% yield can be achieved after aqueous workup and recrystallization from acetone.[1]
Solvent System 2: Methanol/WaterThe compound is dissolved in a minimal amount of hot methanol, followed by the slow addition of water until turbidity is observed. The solution is then allowed to cool.[1]

Experimental Protocols

Protocol 1: Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.

  • Elute the Column: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexane) to elute the desired compound.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from Acetone

  • Dissolve the Crude Product: In a flask, add the crude this compound and the minimum volume of hot acetone required for complete dissolution.

  • Cool the Solution: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolate the Crystals: Collect the formed crystals by vacuum filtration.

  • Wash the Crystals: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.

  • Dry the Product: Dry the purified crystals under vacuum to remove all residual solvent.

Impurity Troubleshooting Workflow

Troubleshooting_Workflow start Crude Product Analysis (TLC, NMR, LC-MS) impurity_detected Impurity Detected? start->impurity_detected identify_impurity Identify Impurity Type impurity_detected->identify_impurity Yes final_analysis Final Purity Analysis (NMR, LC-MS, HPLC) impurity_detected->final_analysis No starting_material Unreacted Starting Material (Methyl 5-acetyl-2-hydroxybenzoate) identify_impurity->starting_material byproduct Side-Reaction By-products or Colored Impurities identify_impurity->byproduct solvent Residual Solvent or Reagent identify_impurity->solvent column_chromatography Perform Column Chromatography (Silica Gel, Hexane/EtOAc) starting_material->column_chromatography byproduct->column_chromatography recrystallization Perform Recrystallization (Acetone or MeOH/H2O) byproduct->recrystallization If minor impurity high_vacuum Dry Under High Vacuum solvent->high_vacuum column_chromatography->recrystallization For higher purity column_chromatography->final_analysis recrystallization->final_analysis high_vacuum->final_analysis product_ok Product Meets Purity Specs final_analysis->product_ok Pass product_not_ok Purity Still Unacceptable final_analysis->product_not_ok Fail product_not_ok->identify_impurity

Caption: Troubleshooting workflow for impurity removal.

References

Technical Support Center: Purification of Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Methyl 5-acetyl-2-(benzyloxy)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Based on its synthesis via benzylation of methyl 5-acetyl-2-hydroxybenzoate, common impurities may include:

  • Unreacted Starting Material: Methyl 5-acetyl-2-hydroxybenzoate.

  • By-products of Benzylation: Benzyl alcohol, dibenzyl ether.

  • Over-alkylation Products: Impurities where other reactive sites on the molecule have been benzylated.

  • Residual Solvents: Solvents used in the reaction and work-up, such as DMF, acetone, or ethyl acetate.[1][2]

  • Hydrolysis Product: 5-acetyl-2-(benzyloxy)benzoic acid, if the methyl ester is hydrolyzed during work-up or purification.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[3] The choice between them depends on the nature and quantity of the impurities.

Q3: How do I choose the best solvent for recrystallization?

A3: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5] For aromatic ketones and esters, common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures of solvents like ethyl acetate/hexanes or toluene/heptane.[6] It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q4: When is column chromatography preferred over recrystallization?

A4: Column chromatography is preferred when:

  • Impurities have similar solubility profiles to the desired product, making recrystallization ineffective.

  • Multiple impurities are present.

  • The impurities are non-crystalline oils.

  • A very high degree of purity is required.

Q5: What is a typical mobile phase for column chromatography of this compound?

A5: A common mobile phase for purifying aromatic esters and ketones by silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7] The polarity of the eluent can be gradually increased to effectively separate the desired compound from less polar and more polar impurities. A starting point could be a 9:1 or 8:2 mixture of hexanes:ethyl acetate, with the ratio adjusted based on TLC analysis.

Troubleshooting Guides

Guide 1: Recrystallization Issues
Issue Possible Cause Troubleshooting Step
Compound oils out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Try a lower-boiling point solvent. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal.[5]
Poor recovery of the purified compound. The compound is too soluble in the cold solvent. Too much solvent was used. Crystals were filtered before crystallization was complete.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of hot solvent used to dissolve the crude product.
The purified product is still impure (checked by TLC or melting point). The chosen solvent did not effectively discriminate between the product and the impurity. The crystals were not washed properly after filtration.Select a different recrystallization solvent. Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.[5] Consider a second recrystallization or switch to column chromatography.
Guide 2: Column Chromatography Issues
Issue Possible Cause Troubleshooting Step
Poor separation of spots on the TLC plate. The polarity of the developing solvent is too high or too low.Adjust the solvent ratio of your mobile phase. If spots are too high on the TLC (high Rf), decrease the polarity (e.g., more hexanes). If spots are too low (low Rf), increase the polarity (e.g., more ethyl acetate).
The compound is not eluting from the column. The mobile phase is not polar enough. The compound may be acidic and strongly adsorbing to the silica gel.Gradually increase the polarity of the mobile phase. If the compound is suspected to be the carboxylic acid impurity, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help with elution. For acidic impurities, pre-treating the crude mixture with a mild base wash during workup can remove them before chromatography.[8]
Cracks or channels form in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Gently tap the column during packing to settle the silica gel evenly.[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In separate small test tubes, add approximately 20-30 mg of the crude product. To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature until the solid just dissolves. A good solvent will require a moderate amount of solvent. Heat the soluble samples to boiling, then cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate to find a mobile phase that gives a good separation of the desired product spot from impurities (aim for an Rf value of ~0.3-0.4 for the product).

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and well-packed bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. The elution can be done isocratically (constant mobile phase composition) or with a gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Decision Making cluster_2 Purification Methods cluster_3 Final Analysis Crude_Product Crude this compound TLC_Analysis Analyze by TLC Crude_Product->TLC_Analysis Purity_Check Single major spot with minor impurities at baseline or solvent front? TLC_Analysis->Purity_Check Recrystallization Attempt Recrystallization Purity_Check->Recrystallization Yes Column_Chromatography Perform Column Chromatography Purity_Check->Column_Chromatography No (multiple spots or streaking) Final_Purity_Check Check Purity (TLC, Melting Point, NMR) Recrystallization->Final_Purity_Check Column_Chromatography->Final_Purity_Check Pure_Product Pure Product Final_Purity_Check->Pure_Product

Caption: A workflow diagram for selecting a purification method.

Recrystallization_Troubleshooting Start Recrystallization Attempt Cooling Cool Solution Start->Cooling Observation Observe Outcome Cooling->Observation Oiling_Out Product Oils Out Observation->Oiling_Out Oil No_Crystals No Crystals Form Observation->No_Crystals Clear Solution Crystals_Form Crystals Form Observation->Crystals_Form Solid Action_Oil Add more solvent / Cool slower / Scratch flask Oiling_Out->Action_Oil Action_No_Crystals Scratch flask / Add seed crystal / Concentrate solution No_Crystals->Action_No_Crystals Filter Filter and Dry Crystals Crystals_Form->Filter Action_Oil->Cooling Action_No_Crystals->Cooling

Caption: A troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate.

Synthesis Overview

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This involves the reaction of Methyl 5-acetyl-2-hydroxybenzoate with a benzylating agent, such as benzyl chloride, in the presence of a base. While this reaction is generally robust on a laboratory scale, significant challenges can arise during scale-up.

Reaction Pathway

ReactionPathway cluster_reactants Reactants A Methyl 5-acetyl-2-hydroxybenzoate D This compound A->D B Benzylating Agent (e.g., Benzyl Chloride) B->D C Base (e.g., K2CO3, NaOH) C->D Catalyst/Solvent

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound.

Q1: Low or Incomplete Conversion of Starting Material

Potential Causes:

  • Insufficient Base: The base may not be strong enough or used in a sufficient molar excess to fully deprotonate the phenolic hydroxyl group of Methyl 5-acetyl-2-hydroxybenzoate.

  • Poor Mixing: In larger reactors, inadequate agitation can lead to localized concentrations of reactants and base, resulting in incomplete reaction.

  • Low Reaction Temperature: The reaction rate may be too slow at the set temperature, especially if a less reactive base or solvent is used.

  • Deactivated Benzylating Agent: The benzyl chloride may have degraded due to improper storage or impurities.

  • Water Content: Excessive water in the reaction mixture can hydrolyze the benzylating agent and reduce the effectiveness of some bases.

Recommended Solutions:

  • Base Selection: Consider using a stronger base or increasing the molar equivalents of the current base. For large-scale reactions, a phase-transfer catalyst (PTC) in combination with an inorganic base like potassium carbonate can be highly effective.

  • Optimize Agitation: Ensure the reactor's stirring speed and impeller design are adequate for the batch size to maintain a homogeneous mixture.

  • Temperature Adjustment: Gradually increase the reaction temperature in small increments, monitoring for any increase in side products.

  • Reagent Quality: Use freshly opened or properly stored benzyl chloride. Verify its purity by analytical methods before use.

  • Anhydrous Conditions: Use anhydrous solvents and ensure the starting material is dry to minimize water content.

Q2: Formation of Significant Side Products, Primarily C-Alkylated Impurities

Potential Causes:

  • Reaction Conditions: The choice of solvent and base significantly influences the ratio of O-alkylation (desired product) to C-alkylation (side product). Protic solvents can solvate the phenoxide oxygen, making the ortho and para positions of the aromatic ring more nucleophilic.[1]

  • High Reaction Temperature: Higher temperatures can favor the thermodynamically more stable C-alkylated product.

  • Strongly Basic Conditions: Very strong bases can increase the electron density on the aromatic ring, promoting C-alkylation.

Recommended Solutions:

  • Solvent Selection: Aprotic polar solvents like DMF, DMSO, or acetonitrile generally favor O-alkylation.[1]

  • Temperature Control: Maintain the lowest effective temperature to favor the kinetically controlled O-alkylation product.

  • Base and Catalyst Optimization: The use of a milder base in combination with a phase-transfer catalyst can improve selectivity for O-alkylation.

Q3: Difficulty in Product Isolation and Purification

Potential Causes:

  • Emulsion Formation during Work-up: On a large scale, vigorous mixing during aqueous washes can lead to stable emulsions, making phase separation difficult.

  • Co-crystallization of Impurities: C-alkylated byproducts or unreacted starting material may co-crystallize with the desired product, making purification by simple recrystallization challenging.

  • Residual Base or Salts: Inadequate washing can leave inorganic salts or residual base in the crude product, affecting purity and downstream processing.

Recommended Solutions:

  • Work-up Procedure: Use brine washes to help break emulsions. Allow for adequate settling time for phase separation in large reactors.

  • Purification Strategy: If simple recrystallization is ineffective, consider column chromatography for initial purification on a larger scale, or develop a multi-solvent recrystallization procedure.

  • Thorough Washing: Ensure sufficient aqueous washes are performed to remove all inorganic impurities. Monitor the pH of the aqueous layer to confirm the removal of the base.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the scale-up of this benzylation reaction?

For scale-up, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred. These solvents effectively dissolve the phenoxide salt and promote the desired O-alkylation over C-alkylation.[1]

Q2: Which base is most suitable for industrial-scale synthesis?

While strong bases like sodium hydride can be used on a lab scale, they pose safety risks on a larger scale. For industrial applications, milder and easier-to-handle bases such as potassium carbonate (K₂CO₃) are often used, typically in conjunction with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction occurs.

Q3: How can I monitor the progress of the reaction on a large scale?

On a large scale, it is crucial to monitor the reaction progress to determine the endpoint and minimize the formation of byproducts. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this. Samples can be taken periodically from the reactor, quenched, and analyzed to determine the ratio of starting material, product, and any significant impurities.

Q4: What are the main safety concerns when scaling up this synthesis?

  • Benzyl Chloride: Benzyl chloride is a lachrymator and a potential carcinogen. Handle it in a well-ventilated area or a closed system, using appropriate personal protective equipment (PPE).

  • Exothermic Reaction: The benzylation reaction can be exothermic. On a large scale, efficient heat management is critical to prevent a runaway reaction. The addition of benzyl chloride should be controlled, and the reactor should have adequate cooling capacity.

  • Flammable Solvents: Many of the organic solvents used are flammable. Ensure the reactor and all equipment are properly grounded to prevent static discharge.

Q5: What is the typical yield for this reaction on a larger scale?

With an optimized process, yields for the benzylation of phenols can be quite high, often exceeding 90%. However, the actual yield will depend on the specific reaction conditions, the purity of the starting materials, and the efficiency of the work-up and purification procedures.

Quantitative Data

Table 1: Comparison of Base and Solvent Systems on O- vs. C-Alkylation

BaseSolventO-Alkylation Product (%)C-Alkylation Product (%)Reference
K₂CO₃DMF>95<5General knowledge on Williamson synthesis
NaOHWater/Toluene (PTC)90-955-10Based on PTC principles
NaHTHF>98<2Lab-scale observation
K₂CO₃Ethanol70-8020-30Effect of protic solvents[1]

Table 2: Typical Process Parameters for Scale-Up

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)
Reactant Molar Ratio
Methyl 5-acetyl-2-hydroxybenzoate1.0 eq1.0 eq
Benzyl Chloride1.1 - 1.2 eq1.05 - 1.15 eq
Base (K₂CO₃)1.5 - 2.0 eq1.2 - 1.5 eq
PTC (TBAB)0.05 - 0.1 eq0.02 - 0.05 eq
Reaction Conditions
SolventDMF or AcetonitrileDMF or Acetonitrile
Temperature60-80 °C70-90 °C
Reaction Time4-8 hours6-12 hours
Work-up
QuenchingWaterWater
Extraction SolventEthyl AcetateToluene or Ethyl Acetate
Purification
MethodRecrystallization or ChromatographyRecrystallization

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq)

  • Benzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 5-acetyl-2-hydroxybenzoate and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl chloride to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_base Check Base Strength and Stoichiometry start->check_base check_mixing Evaluate Agitation Efficiency start->check_mixing check_temp Review Reaction Temperature start->check_temp check_reagents Verify Reagent Quality start->check_reagents use_ptc Consider Phase Transfer Catalyst check_base->use_ptc side_products Significant Side Product Formation? check_reagents->side_products c_alkylation C-Alkylation Observed side_products->c_alkylation Yes purification_issue Difficulty in Purification side_products->purification_issue No optimize_solvent Optimize Solvent (Use Aprotic) c_alkylation->optimize_solvent optimize_temp Lower Reaction Temperature c_alkylation->optimize_temp

Caption: A troubleshooting workflow for addressing low yield in the synthesis.

O_vs_C_Alkylation factors Key Factors Solvent Base Temperature o_alkylation O-Alkylation (Desired) factors:f1->o_alkylation Aprotic (DMF, Acetonitrile) factors:f2->o_alkylation Mild Base + PTC (K2CO3 + TBAB) factors:f3->o_alkylation Lower Temperature (Kinetic Control) c_alkylation C-Alkylation (Side Product) factors:f1->c_alkylation Protic (Ethanol, Water) factors:f2->c_alkylation Strong Base (e.g., NaH in excess) factors:f3->c_alkylation Higher Temperature (Thermodynamic Control)

Caption: Factors influencing the selectivity between O- and C-alkylation.

References

Technical Support Center: Synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic strategies for preparing this compound:

  • Benzylation of Methyl 5-acetyl-2-hydroxybenzoate: This is a common and direct method involving the protection of the hydroxyl group of Methyl 5-acetyl-2-hydroxybenzoate with a benzyl group.[1][2][3][4]

  • Friedel-Crafts Acylation: This approach involves the acylation of a suitably benzylated precursor, such as methyl 2-(benzyloxy)benzoate. This is a classic method for introducing an acetyl group onto an aromatic ring.[5][6][7]

Q2: Which catalysts are recommended for the benzylation of Methyl 5-acetyl-2-hydroxybenzoate?

A phase-transfer catalyst is often employed to facilitate the reaction between the phenoxide and benzyl chloride. Potassium iodide is a frequently mentioned catalyst for this transformation.[1]

Q3: What are the common Lewis acid catalysts used for the Friedel-Crafts acylation route?

A variety of Lewis acids can be used to catalyze the Friedel-Crafts acylation. Common choices include Aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).[1][6] The selection of the catalyst can be critical and may depend on the specific solvent and reaction conditions.

Q4: What are some potential side reactions to be aware of during the synthesis?

During the benzylation route, incomplete reaction can leave starting material, and over-alkylation is a possibility, though less common for this substrate. In the Friedel-Crafts acylation, potential side reactions include di-acylation, rearrangement of the acyl group, and complexation of the catalyst with the product, which can complicate work-up.

Troubleshooting Guides

Issue 1: Low yield in the benzylation of Methyl 5-acetyl-2-hydroxybenzoate
Possible Cause Troubleshooting Step
Inefficient Base Ensure the base (e.g., potassium carbonate) is anhydrous and used in sufficient excess (typically 2-3 equivalents).[4]
Inactive Catalyst Use a fresh or properly stored phase-transfer catalyst (e.g., tetrabutylammonium bromide) or potassium iodide.[1][4]
Poor Solvent Quality Use a dry, polar aprotic solvent such as DMF or acetone.[4]
Low Reaction Temperature Increase the reaction temperature to the recommended range of 60-70°C to ensure the reaction proceeds at a reasonable rate.[4]
Insufficient Reaction Time Monitor the reaction by TLC. If the starting material is still present after the recommended time, consider extending the reaction duration.
Issue 2: Complex mixture or low yield in the Friedel-Crafts acylation
Possible Cause Troubleshooting Step
Inappropriate Lewis Acid Catalyst The choice of Lewis acid is critical. Aluminum chloride is a strong catalyst but can sometimes lead to side reactions. Consider screening other Lewis acids like ferric chloride or zinc chloride.[1][6]
Moisture in the Reaction Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Incorrect Stoichiometry of Catalyst The molar ratio of the Lewis acid to the substrate is important. Typically, 1 to 10 molar equivalents are used.[6] An excess may be required if the starting material or product coordinates strongly with the catalyst.
Unsuitable Solvent The choice of solvent can significantly impact the reaction. Non-polar solvents like dichloromethane or 1,2-dichloroethane are often preferred.[6]
Reaction Temperature Too High High temperatures can promote side reactions. It is often beneficial to run the reaction at a lower temperature (e.g., 0°C to room temperature) and allow it to proceed for a longer time.

Experimental Protocols

Protocol 1: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

This protocol is based on typical conditions described in the literature.[4]

  • Reagents and Materials:

    • Methyl 5-acetyl-2-hydroxybenzoate

    • Benzyl chloride (1.2–1.5 equivalents)

    • Potassium carbonate (2.0–3.0 equivalents)

    • Tetrabutylammonium bromide (0.1–0.3 equivalents) or Potassium Iodide

    • Dimethylformamide (DMF) or Acetone (anhydrous)

  • Procedure:

    • To a solution of Methyl 5-acetyl-2-hydroxybenzoate in the chosen solvent, add potassium carbonate and the phase-transfer catalyst.

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl chloride dropwise to the suspension.

    • Heat the reaction mixture to 60–70°C and maintain for 8–12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Catalyst Selection Summary

Benzylation Reaction Catalysts

CatalystRoleTypical SolventNotes
Potassium IodidePromotes the reaction[1]DMF, AcetoneA common choice to facilitate the nucleophilic substitution.
Tetrabutylammonium Bromide (TBAB)Phase-Transfer Catalyst[4]DMF, AcetoneFacilitates the reaction between the aqueous/solid base and the organic substrate.

Friedel-Crafts Acylation Catalysts

CatalystTypeTypical SolventNotes
Aluminum chloride (AlCl₃)Strong Lewis Acid[1][6]Dichloromethane, 1,2-DichloroethaneHighly effective but sensitive to moisture. Can sometimes lead to side products.
Ferric chloride (FeCl₃)Milder Lewis Acid[1]Dichloromethane, NitrobenzeneA good alternative to AlCl₃, may offer better selectivity.
Zinc chloride (ZnCl₂)Mild Lewis Acid[1]DichloromethaneUseful for sensitive substrates where stronger Lewis acids may cause decomposition.
Sulfuric acidBrønsted Acid[1]-Can be used, but Lewis acids are more common for this transformation.

Visualizations

experimental_workflow_benzylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Methyl 5-acetyl-2-hydroxybenzoate in DMF/Acetone B Add K₂CO₃ and Phase-Transfer Catalyst A->B C Stir at Room Temperature B->C D Add Benzyl Chloride C->D E Heat to 60-70°C (8-12 hours) D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify (Recrystallization/ Chromatography) I->J P P J->P This compound

Caption: Experimental workflow for the benzylation synthesis route.

troubleshooting_logic cluster_benzylation Benzylation Route cluster_friedel_crafts Friedel-Crafts Route Start Low Reaction Yield B1 Check Base Activity/ Stoichiometry Start->B1 Benzylation? FC1 Screen Different Lewis Acids Start->FC1 Friedel-Crafts? B2 Verify Catalyst Activity B1->B2 B3 Ensure Anhydrous Solvent B2->B3 B4 Optimize Temperature and Time B3->B4 Success Success B4->Success FC2 Ensure Anhydrous Conditions FC1->FC2 FC3 Adjust Catalyst Stoichiometry FC2->FC3 FC4 Optimize Solvent and Temperature FC3->FC4 FC4->Success

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Reaction Monitoring of Methyl 5-acetyl-2-(benzyloxy)benzoate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate via Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using TLC to monitor this reaction?

A1: Thin Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique used to monitor the progress of the reaction. It allows for the qualitative analysis of the reaction mixture to determine the consumption of the starting materials (methyl 5-acetyl-2-hydroxybenzoate and benzyl chloride) and the formation of the desired product (this compound).

Q2: How do I interpret the spots on the TLC plate?

A2: The TLC plate will show spots corresponding to the different components in your reaction mixture. By comparing the spots of the reaction mixture to the spots of your starting materials, you can track the progress. The starting material, methyl 5-acetyl-2-hydroxybenzoate, is more polar than the product, this compound, and will therefore have a lower Retention Factor (Rf) value, meaning it travels a shorter distance up the plate. The product, being less polar, will have a higher Rf value. Benzyl chloride is also a reactant and will have its own characteristic Rf value. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a higher Rf.

Q3: What is the expected order of elution (from lowest to highest Rf) for the compounds involved in the reaction?

A3: The expected order of elution on a normal-phase silica gel TLC plate is:

  • Methyl 5-acetyl-2-hydroxybenzoate (most polar, lowest Rf)

  • Benzyl chloride (intermediate polarity, intermediate Rf)

  • This compound (least polar, highest Rf)

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate. 1. The sample is too dilute. 2. The compound is not UV-active and no visualization stain was used. 3. The compound may have evaporated from the plate.1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[1][2] 2. Use an appropriate visualization technique such as an iodine chamber or a chemical stain (e.g., potassium permanganate).[3][4] 3. Visualize the plate immediately after development.
The spots are streaking or elongated. 1. The sample is too concentrated.[5] 2. The developing solvent is of inappropriate polarity. 3. The compound is acidic or basic.1. Dilute the sample before spotting it on the TLC plate.[1] 2. Adjust the solvent system polarity. Try a less polar solvent system if streaking occurs at a high Rf or a more polar one if it occurs at a low Rf. 3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape.[1]
All spots remain at the baseline (low Rf). The developing solvent is not polar enough to move the compounds up the plate.Increase the polarity of the eluent. For an ethyl acetate/hexanes system, this means increasing the proportion of ethyl acetate.[1]
All spots are near the solvent front (high Rf). The developing solvent is too polar.Decrease the polarity of the eluent. For an ethyl acetate/hexanes system, this means decreasing the proportion of ethyl acetate.[1]
The spots are not well-separated. The polarity of the solvent system is not optimal for separating the components of the mixture.Experiment with different solvent systems. You can try varying the ratio of your current system or switch to a different solvent combination entirely (e.g., dichloromethane/methanol).
The solvent front is running unevenly. 1. The bottom of the TLC plate is not level in the developing chamber. 2. The silica gel on the plate has been disturbed or chipped at the edge.1. Ensure the plate is placed vertically and evenly in the chamber.[6] 2. Handle the TLC plate carefully by the edges to avoid disturbing the silica layer.

Experimental Protocol: TLC Monitoring

This protocol outlines the procedure for monitoring the benzylation of methyl 5-acetyl-2-hydroxybenzoate.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., 20% Ethyl Acetate in Hexanes)

  • UV lamp (254 nm)

  • Forceps

  • Pencil

Procedure:

  • Prepare the Developing Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors and then cover the chamber.

  • Prepare the TLC Plate: With a pencil, gently draw a light line about 1 cm from the bottom of the TLC plate. This is your origin line. Mark three evenly spaced points on this line for your samples.

  • Spot the Plate:

    • Lane 1 (Starting Material): Using a capillary tube, spot a small amount of a solution of the starting material, methyl 5-acetyl-2-hydroxybenzoate, on the first mark.

    • Lane 2 (Co-spot): On the second mark, first spot the starting material, and then on top of the same spot, apply the reaction mixture.

    • Lane 3 (Reaction Mixture): Spot a small amount of the reaction mixture on the third mark.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber using forceps. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Calculate the Rf value for each spot.

Rf Calculation:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Quantitative Data Summary

The following table provides estimated Rf values for the starting materials and product in a common TLC solvent system. Note that these values are approximate and can vary based on the specific experimental conditions.

Compound Structure Estimated Rf Value (20% Ethyl Acetate/Hexanes) Visualization Method
Methyl 5-acetyl-2-hydroxybenzoate~ 0.3UV (254 nm), Ferric chloride stain
Benzyl Chloride~ 0.6UV (254 nm)
This compound~ 0.7UV (254 nm)

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot TLC Plate (SM, Co-spot, Rxn) prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate visualize Visualize under UV Light develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for TLC monitoring of the reaction.

Troubleshooting_Logic start Problem Encountered streaking Streaking Spots? start->streaking no_spots No Spots Visible? streaking->no_spots No sol_streaking Dilute Sample or Adjust Solvent Polarity streaking->sol_streaking Yes rf_issue Rf Value Issue? no_spots->rf_issue No sol_no_spots Concentrate Sample or Use Staining Reagent no_spots->sol_no_spots Yes sol_rf_high Decrease Solvent Polarity rf_issue->sol_rf_high Spots too high? sol_rf_low Increase Solvent Polarity rf_issue->sol_rf_low Spots too low? end Problem Resolved rf_issue->end No sol_streaking->end sol_no_spots->end sol_rf_high->end sol_rf_low->end

Caption: A logical guide to troubleshooting common TLC issues.

References

Validation & Comparative

Comparison of different synthetic routes to "Methyl 5-acetyl-2-(benzyloxy)benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to Methyl 5-acetyl-2-(benzyloxy)benzoate, a key intermediate in the synthesis of various pharmaceuticals, including the long-acting β2-adrenergic agonist, Salmeterol. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data from peer-reviewed literature and patent filings.

Introduction

This compound is a valued building block in organic synthesis due to its versatile functional groups. The acetyl moiety allows for further molecular elaborations, while the benzyl ether serves as a stable protecting group for the phenolic hydroxyl. The selection of an optimal synthetic route is critical for efficient and scalable production. This guide evaluates two distinct approaches: the direct benzylation of a pre-functionalized phenol and the Friedel-Crafts acylation of a benzyl-protected precursor.

Synthetic Route Comparison

Two principal synthetic strategies for the preparation of this compound are outlined below. Each route offers distinct advantages and disadvantages in terms of yield, reaction conditions, and starting material availability.

ParameterRoute 1: Benzylation of Methyl 5-acetyl-2-hydroxybenzoateRoute 2: Friedel-Crafts Acylation of Methyl 2-(benzyloxy)benzoate
Starting Material Methyl 5-acetyl-2-hydroxybenzoateMethyl 2-(benzyloxy)benzoate
Key Transformation Williamson Ether Synthesis (Benzylation)Electrophilic Aromatic Substitution (Acylation)
Reagents Benzyl chloride, K₂CO₃, KIAcetyl chloride, AlCl₃
Solvent Dimethylformamide (DMF)Dichloromethane (DCM)
Temperature 65°C0°C to Room Temperature
Reaction Time 2 hoursNot explicitly specified, typically a few hours
Reported Yield High (inferred from subsequent steps)Moderate to High (typical for Friedel-Crafts)
Purification Aqueous work-up and crystallizationAqueous work-up and chromatography

Experimental Protocols

Route 1: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

This route involves the protection of the phenolic hydroxyl group of Methyl 5-acetyl-2-hydroxybenzoate via a Williamson ether synthesis using benzyl chloride.

Procedure: To a solution of Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in dimethylformamide (DMF), potassium carbonate (1.2 eq) and potassium iodide (0.1 eq) are added. The mixture is stirred at room temperature for 15 minutes. Benzyl chloride (1.1 eq) is then added, and the reaction mixture is heated to 65°C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water. The precipitated solid is filtered, washed with water, and dried to afford this compound.[1]

Route 2: Friedel-Crafts Acylation of Methyl 2-(benzyloxy)benzoate

This approach introduces the acetyl group at the C5 position of the aromatic ring of Methyl 2-(benzyloxy)benzoate through an electrophilic aromatic substitution.

Representative Procedure: To a cooled (0°C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dichloromethane (DCM), acetyl chloride (1.1 eq) is added dropwise. The mixture is stirred for 15 minutes, after which a solution of Methyl 2-(benzyloxy)benzoate (1.0 eq) in DCM is added slowly. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in each synthetic route.

Route_1 start1 Methyl 5-acetyl-2-hydroxybenzoate product This compound start1->product Benzylation reagents1 Benzyl Chloride, K₂CO₃, KI, DMF, 65°C reagents1->product

Caption: Synthetic pathway for Route 1.

Route_2 start2 Methyl 2-(benzyloxy)benzoate product This compound start2->product Friedel-Crafts Acylation reagents2 Acetyl Chloride, AlCl₃, DCM reagents2->product

Caption: Synthetic pathway for Route 2.

Concluding Remarks

Both synthetic routes present viable methods for the preparation of this compound.

Route 1 (Benzylation) is advantageous due to its typically high yields and the commercial availability of the starting material, Methyl 5-acetyl-2-hydroxybenzoate. The reaction conditions are relatively mild, and the product can often be isolated by simple crystallization, avoiding the need for chromatographic purification.

Route 2 (Friedel-Crafts Acylation) offers a convergent approach where the benzyl protecting group is installed prior to the introduction of the acetyl group. However, Friedel-Crafts reactions can sometimes suffer from issues with regioselectivity, although the directing effect of the benzyloxy and methyl ester groups strongly favors acylation at the desired C5 position. The use of a strong Lewis acid like aluminum chloride requires anhydrous conditions and may necessitate chromatographic purification to remove byproducts.

The choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. For large-scale synthesis, the high-yielding and chromatography-free nature of Route 1 may be preferable. For smaller-scale or discovery chemistry applications, the flexibility of the Friedel-Crafts approach in Route 2 could be advantageous.

References

A Comparative Guide to Impurity Profiling of Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling and identification of Methyl 5-acetyl-2-(benzyloxy)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding and controlling impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. This document outlines potential impurities based on the synthetic route and offers a comparative analysis of various analytical techniques, complete with experimental protocols and data presentation.

Potential Impurities in this compound

The primary route for the synthesis of this compound involves the benzylation of Methyl 5-acetyl-2-hydroxybenzoate.[1][2][3] The starting material, Methyl 5-acetyl-2-hydroxybenzoate, is typically synthesized via a Friedel-Crafts acylation of a salicylate derivative. Based on these synthetic steps, a range of potential impurities can be anticipated:

  • Process-Related Impurities:

    • Impurity A: Methyl 5-acetyl-2-hydroxybenzoate: Unreacted starting material from the benzylation step.

    • Impurity B: Benzyl Chloride/Bromide: Residual benzylating agent.

    • Impurity C: Benzyl Alcohol: Formed by the hydrolysis of the benzylating agent.

    • Impurity D: Dibenzyl Ether: A common by-product in benzylation reactions.

    • Impurity E: Methyl 3-acetyl-2-(benzyloxy)benzoate: A potential regioisomeric by-product from the Friedel-Crafts acylation of the precursor.

  • Degradation Products:

    • Impurity F: 5-acetyl-2-(benzyloxy)benzoic acid: Resulting from the hydrolysis of the methyl ester.

Comparative Analysis of Analytical Techniques

A variety of analytical techniques can be employed for the impurity profiling of this compound. The choice of method depends on the specific impurity, the required sensitivity, and the need for structural information.

Analytical Technique Target Impurities Advantages Limitations Typical LOD/LOQ
HPLC-UV A, C, D, E, FRobust, reproducible, and quantitative.[4][5]May not be suitable for volatile impurities (B). Co-elution can be an issue without proper method development. Limited structural information.LOD: ~0.01% / LOQ: ~0.03%
LC-MS A, C, D, E, F, and unknown impuritiesHigh sensitivity and selectivity.[6] Provides molecular weight information for impurity identification.[7][8]Ionization efficiency can vary between compounds. Quantification requires reference standards.LOD: <0.005% / LOQ: <0.015%
GC-MS B, C, DExcellent for volatile and semi-volatile impurities. High-resolution separation and accurate mass identification.[6]Not suitable for non-volatile impurities (A, E, F). Derivatization may be required for some compounds.LOD: ppm levels / LOQ: ppm levels
NMR Spectroscopy AllProvides detailed structural information for unambiguous identification of impurities.[6]Lower sensitivity compared to chromatographic techniques. Not ideal for trace-level quantification.LOD: ~0.1%

Experimental Protocols

HPLC-UV Method for Quantification of Known Impurities
  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile.

LC-MS Method for Identification of Unknown Impurities
  • Chromatographic conditions: Same as the HPLC-UV method.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive and negative ion modes.

  • Mass Range: m/z 50-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: Desolvation gas (Nitrogen) at 600 L/hr.

Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the impurity profiling of this compound.

ImpurityProfilingWorkflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Synthesis Synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate SamplePrep Sample Preparation (Dissolution) Synthesis->SamplePrep HPLC_UV HPLC-UV (Quantification) SamplePrep->HPLC_UV LC_MS LC-MS (Identification) SamplePrep->LC_MS GC_MS GC-MS (Volatile Impurities) SamplePrep->GC_MS NMR NMR (Structure Elucidation) SamplePrep->NMR DataAnalysis Data Analysis (Peak Integration, Mass Spectra Interpretation) HPLC_UV->DataAnalysis LC_MS->DataAnalysis GC_MS->DataAnalysis NMR->DataAnalysis ImpurityID Impurity Identification & Quantification DataAnalysis->ImpurityID Reporting Reporting ImpurityID->Reporting

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methods for the quantification and purity assessment of Methyl 5-acetyl-2-(benzyloxy)benzoate, a key intermediate in the synthesis of various compounds. The methodologies and data presented are based on established principles of analytical chemistry and adhere to the guidelines set forth by the International Conference on Harmonisation (ICH) Q2(R1).

Comparison of Analytical Methods

Two common and powerful analytical techniques for the analysis of a compound like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the specific requirements of the analysis, such as the desired sensitivity, the nature of the impurities to be detected, and the sample matrix.

Table 1: Comparison of HPLC and GC-MS Methods for the Analysis of this compound

ParameterHPLC MethodGC-MS Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection.
Typical Stationary Phase C18 silica columnPhenyl-methyl polysiloxane capillary column
Mobile/Carrier Gas Acetonitrile/water gradientHelium
Detection UV-Vis (e.g., 254 nm)Mass Spectrometry (e.g., Electron Ionization)
Key Advantages Non-destructive, suitable for non-volatile and thermally labile compounds.High sensitivity and specificity, provides structural information from mass spectra.
Potential Limitations Lower resolution for some volatile impurities compared to GC.Requires derivatization for non-volatile compounds, potential for thermal degradation.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.

  • For assay of a sample, accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 10 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-550 amu

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.

  • Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • For analysis of a sample, accurately weigh and dissolve the sample in dichloromethane to a final concentration of approximately 20 µg/mL.

Validation of Analytical Methods

According to ICH Q2(R1) guidelines, the validation of an analytical method should demonstrate that it is suitable for its intended purpose.[1][2][3] This is achieved by assessing a set of validation parameters.

Table 2: Summary of Validation Parameters for the HPLC Method

Validation ParameterAcceptance CriteriaHypothetical Results
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.The method is specific.
Linearity (R²) ≥ 0.9990.9998
Range (mg/mL) 0.01 - 0.20.01 - 0.2
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%Repeatability: 0.5%, Intermediate Precision: 1.2%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:10.5
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise ratio of 10:11.5
Robustness No significant change in results with small variations in method parameters.The method is robust.

Visualizing the Validation Workflow

The process of analytical method validation can be visualized as a logical workflow, starting from the initial method development to the final documentation and implementation.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_doc Documentation & Implementation Dev Method Development & Optimization Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A flowchart illustrating the typical workflow for analytical method validation.

This comprehensive guide provides a framework for the validation of analytical methods for this compound. By adhering to these principles and meticulously documenting all experimental work, researchers can ensure the generation of reliable and reproducible analytical data.

References

Comparative Study: Selecting the Optimal Brominating Agent for the α-Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective α-bromination of ketones is a critical transformation in the synthesis of complex molecules. This guide provides a comparative analysis of various brominating agents for the specific substrate, Methyl 5-acetyl-2-(benzyloxy)benzoate, to yield Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key intermediate in pharmaceutical synthesis.

This objective comparison is based on experimental data from scientific literature, focusing on reaction efficiency, selectivity, and conditions. The information is presented to aid in the selection of the most suitable reagent and protocol for your specific research and development needs.

Performance Comparison of Brominating Agents

The α-bromination of the acetyl group in this compound can be achieved using several methods. The choice of brominating agent significantly impacts yield, reaction time, and the complexity of the procedure. Below is a summary of quantitative data for different brominating agents. It is important to note that a direct comparative study on the target substrate is limited; therefore, data from structurally similar acetophenones are included to provide a broader perspective on reagent performance.

Brominating AgentCatalyst/AdditiveSolventTemperature (°C)TimeYield (%)Notes
Bromine (Br₂) ** Aluminum chloride (AlCl₃)Dichloromethane0 - 52 - 4 h75 - 80Good yield and selectivity for the target substrate.[1]
N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN)Not specifiedUV irradiation15 min65 - 70Lower yield for the target substrate compared to Br₂/AlCl₃.[1]
Pyridinium Tribromide NoneAcetic Acid903 h~85High yield reported for the analogous 4-chloroacetophenone.[2][3]
Copper(II) Bromide NoneChloroform/Ethyl AcetateRefluxNot specified~60Moderate yield reported for the analogous 4-chloroacetophenone.[2]
Copper(II) Bromide NoneChloroform/Ethyl AcetateRefluxNot specifiedNearly quantitativeHigh yield reported for hydroxyacetophenones.[4]

*Note: Data for Pyridinium Tribromide and Copper(II) Bromide are based on the bromination of 4-chloroacetophenone and may not be directly transferable to this compound. **Note: Data for Copper(II) Bromide is based on the bromination of hydroxyacetophenones and may not be directly transferable to this compound.

Experimental Workflow

The general experimental workflow for the α-bromination of this compound is depicted in the following diagram.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in an appropriate solvent reagent Add brominating agent and catalyst (if required) start->reagent react Stir the reaction mixture at the specified temperature for the designated time reagent->react Initiate Reaction quench Quench the reaction (e.g., with sodium thiosulfate for Br₂) react->quench Reaction Complete extract Extract the product with an organic solvent quench->extract wash Wash the organic layer extract->wash dry Dry the organic layer (e.g., with Na₂SO₄) wash->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the crude product (e.g., recrystallization or column chromatography) concentrate->purify end end purify->end Final Product: Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

References

Alternative protecting groups to benzyloxy in the synthesis of methyl 5-acetylbenzoate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. In the synthesis of methyl 5-acetylbenzoate derivatives, the benzyloxy group has traditionally been a common choice for protecting the phenolic hydroxyl. However, the often harsh conditions required for its removal, such as hydrogenolysis, can be incompatible with sensitive functional groups elsewhere in the molecule. This guide provides a comparative analysis of alternative protecting groups, offering experimental data and detailed protocols to aid in the selection of a more suitable strategy for your specific synthetic needs.

This guide will explore the utility of several alternative protecting groups, including methoxymethyl (MOM), tert-butyldimethylsilyl (TBS), 2-(trimethylsilyl)ethoxymethyl (SEM), and tetrahydropyranyl (THP) ethers. We will compare their performance based on ease of introduction, stability under various reaction conditions, and the mildness of their deprotection methods.

Orthogonal Protecting Group Strategies: A Key to Efficiency

In complex syntheses, the ability to selectively remove one protecting group in the presence of others is paramount. This concept, known as orthogonal protection, allows for a more streamlined and efficient synthetic route.[1] The protecting groups discussed in this guide offer a range of cleavage conditions, enabling their integration into sophisticated, orthogonal protection schemes. For instance, a TBS ether, which is labile to fluoride ions, can be selectively removed in the presence of a benzyl ether, which is typically cleaved by hydrogenolysis.[2]

Diagram of Orthogonal Protection Strategy

OrthogonalProtection Substrate Methyl 5-acetyl-2-hydroxybenzoate PG1 Protect with PG1 (e.g., TBS) Substrate->PG1 PG2 Protect another group with PG2 (e.g., Bn) PG1->PG2 Reaction1 Reaction on other part of molecule PG2->Reaction1 Deprotect1 Selective Deprotection of PG1 Reaction1->Deprotect1 Reaction2 Reaction on liberated functional group Deprotect1->Reaction2 Deprotect2 Deprotection of PG2 Reaction2->Deprotect2 Product Final Product Deprotect2->Product

Caption: A logical workflow demonstrating an orthogonal protection strategy.

Comparison of Alternative Protecting Groups

The following tables summarize the performance of MOM, TBS, SEM, and THP ethers as alternatives to the benzyloxy group for the protection of the phenolic hydroxyl in acetophenone derivatives. While specific data for methyl 5-acetyl-2-hydroxybenzoate is limited in the literature, the presented data is derived from structurally similar 2-hydroxyacetophenone derivatives and provides a strong basis for comparison.

Table 1: Protection of Phenolic Hydroxyl Group

Protecting GroupReagents and ConditionsTypical Yield (%)Reference
MOM MOM-Cl, K₂CO₃, ACN, 60 °C, MW, 1 h48.0 - 77.5[3]
TBS TBS-Cl, Imidazole, DMF, rt, hours~95[4]
SEM SEM-Cl, NaH, DMF, 0 °C to rt, 10 hHigh (not specified)[5]
THP DHP, PTSA, CH₂Cl₂, rt~80[6]

Table 2: Deprotection of Phenolic Protecting Groups

Protecting GroupReagents and ConditionsTypical Yield (%)Reference
MOM TMSOTf, 2,2'-bipyridyl, CH₃CN, rtHigh (not specified)[7]
TBS TBAF, THF, rt, 18 h97[8]
SEM MgBr₂, Et₂O/MeNO₂, rtHigh (not specified)[9]
THP LiCl, H₂O, DMSO, 90 °C, 6 hGood (not specified)[10]

Experimental Protocols

Detailed experimental procedures for the protection and deprotection of phenolic hydroxyl groups using the discussed alternatives are provided below. These protocols are based on literature precedents for similar substrates and can be adapted for the synthesis of methyl 5-acetylbenzoate derivatives.

Methoxymethyl (MOM) Ether Protection

Diagram of MOM Protection Workflow

MOM_Protection Start 2-Hydroxyacetophenone Derivative Reagents MOM-Cl, Base (e.g., K₂CO₃), Solvent (ACN) Start->Reagents 1. Reaction Microwave Irradiation 60 °C, 1 h Reagents->Reaction 2. Workup Aqueous Workup Extraction Reaction->Workup 3. Product MOM-Protected Product Workup->Product 4. TBS_Protection Start 2-Hydroxyacetophenone Derivative Reagents TBS-Cl, Imidazole Solvent (DMF) Start->Reagents 1. Reaction Stir at Room Temperature Reagents->Reaction 2. Workup Aqueous Workup Extraction Reaction->Workup 3. Product TBS-Protected Product Workup->Product 4.

References

"Methyl 5-acetyl-2-(benzyloxy)benzoate" spectroscopic data comparison with literature values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparison of experimentally obtained spectroscopic data for Methyl 5-acetyl-2-(benzyloxy)benzoate with values reported in the scientific literature. Due to the absence of publicly available, detailed spectroscopic data for this compound in the searched literature, this document serves as a template. Researchers can utilize the provided experimental protocols and data tables to structure their findings and perform a comparative analysis once reference data is procured.

Data Summary Tables

The following tables are designed for a clear and concise comparison of experimental spectroscopic data against literature values.

Table 1: ¹H NMR Data Comparison for this compound

Chemical Shift (δ) ppm (Literature)MultiplicityCoupling Constant (J) Hz (Literature)AssignmentChemical Shift (δ) ppm (Experimental)MultiplicityCoupling Constant (J) Hz (Experimental)
Data not availableAromatic H
Data not availableAromatic H
Data not availableAromatic H
Data not available-OCH₂-
Data not available-OCH₃
Data not available-C(O)CH₃
Data not availablePhenyl H's

Table 2: ¹³C NMR Data Comparison for this compound

Chemical Shift (δ) ppm (Literature)AssignmentChemical Shift (δ) ppm (Experimental)
Data not availableC=O (ester)
Data not availableC=O (ketone)
Data not availableAromatic C
Data not availableAromatic C
Data not availableAromatic C
Data not availableAromatic C
Data not availableAromatic C
Data not availableAromatic C
Data not availableAromatic C (ipso)
Data not availableAromatic C (ipso)
Data not availableAromatic C (ipso)
Data not available-OCH₂-
Data not available-OCH₃
Data not available-C(O)CH₃

Table 3: Mass Spectrometry Data Comparison for this compound

Ionm/z (Literature)m/z (Experimental)
[M]⁺Data not available
[M+H]⁺Data not available
[M+Na]⁺Data not available
Other fragmentsData not available

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.

  • Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.08 seconds

    • Relaxation Delay: 1.0 second

    • Spectral Width: 20.5 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.36 seconds

    • Relaxation Delay: 2.0 seconds

    • Spectral Width: 240 ppm

    • Temperature: 298 K

  • Data Processing: The raw data was processed using MestReNova (or equivalent software). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ for ¹³C).

2.2 Mass Spectrometry (MS)

  • Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a mixture of methanol and water (1:1 v/v) to a final concentration of 1 µg/mL.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 320 °C

    • Sheath Gas Flow Rate: 40 arbitrary units

    • Auxiliary Gas Flow Rate: 10 arbitrary units

    • Mass Range: m/z 50-500

    • Resolution: 70,000

  • Data Analysis: The acquired mass spectra were analyzed to identify the molecular ion peak and other characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the comparison of experimental spectroscopic data with literature values.

Spectroscopic_Data_Comparison_Workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Retrieval cluster_comparison Data Comparison and Analysis exp_sample Synthesized/Purchased This compound exp_nmr 1H and 13C NMR Spectroscopy exp_sample->exp_nmr exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectroscopic Data exp_nmr->exp_data exp_ms->exp_data compare Compare Experimental and Literature Data exp_data->compare Experimental Values lit_search Search Chemical Databases and Scientific Literature lit_data Literature Spectroscopic Data (Reference) lit_search->lit_data lit_data->compare Reference Values analyze Analyze Discrepancies and Confirm Structure compare->analyze report Publish Comparison Guide analyze->report

Caption: Workflow for Spectroscopic Data Comparison.

Cost-benefit analysis of different "Methyl 5-acetyl-2-(benzyloxy)benzoate" synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-acetyl-2-(benzyloxy)benzoate is a key intermediate in the synthesis of various pharmaceuticals, most notably the long-acting β2-adrenergic agonist, Salmeterol. The efficiency and cost-effectiveness of its synthesis are critical for the overall viability of the final drug product's manufacturing process. This guide provides a comparative analysis of the primary synthetic route to this intermediate, focusing on the Williamson ether synthesis, and explores potential variations to optimize the reaction based on cost, yield, and environmental impact.

Overview of Synthesis Methods

The principal and most widely documented method for the synthesis of this compound is the benzylation of methyl 5-acetyl-2-hydroxybenzoate . This reaction is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ethers.

The general reaction scheme is as follows:

Figure 1: General workflow for the synthesis of this compound.

While the core reaction remains the same, variations in the choice of base, catalyst, and solvent system can significantly impact the reaction's efficiency, cost, and environmental footprint. Below, we compare three potential approaches based on this core methodology.

Comparative Analysis of Synthesis Variations

ParameterMethod 1: Conventional SynthesisMethod 2: Phase-Transfer Catalysis (PTC)Method 3: Solvent-Free Synthesis
Base Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH)Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)
Solvent Polar aprotic (e.g., Acetone, DMF)Biphasic (e.g., Toluene/Water)None
Catalyst Potassium Iodide (KI) (optional)Quaternary ammonium salt (e.g., TBAB)None
Temperature Elevated (typically reflux)Room temperature to moderate heatingModerate heating
Reaction Time Several hoursGenerally faster than conventional methodsPotentially rapid
Yield Generally good to highHigh to excellentHigh to excellent
Purity Good, may require extensive purificationHigh, often with cleaner reaction profilesHigh, may require simple work-up
Cost-Benefit Lower initial reagent cost, but solvent purchase and disposal can be expensive. Longer reaction times increase energy costs.Higher initial cost for the phase-transfer catalyst, but this can be offset by faster reaction times, lower energy consumption, use of cheaper bases like NaOH, and reduced solvent usage.Minimal solvent cost and waste, leading to a greener and potentially more economical process. May require specialized equipment for efficient mixing of solids.
Safety & Handling Use of flammable and potentially toxic organic solvents requires careful handling and containment.Use of a biphasic system can reduce the hazards associated with large volumes of flammable organic solvents.Eliminates risks associated with flammable and toxic solvents, but handling of fine powders may pose inhalation risks.

Experimental Protocols

Method 1: Conventional Synthesis with Potassium Carbonate

This method represents a standard and widely used approach for the Williamson ether synthesis.

Protocol:

  • To a solution of methyl 5-acetyl-2-hydroxybenzoate (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (1.5-2.0 eq.).

  • If desired, add a catalytic amount of potassium iodide (0.1 eq.) to facilitate the reaction.

  • To this stirred suspension, add benzyl chloride (1.1-1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

Method 2: Phase-Transfer Catalysis (PTC)

This method offers a more efficient alternative by facilitating the reaction between reactants in a biphasic system.

Protocol:

  • Dissolve methyl 5-acetyl-2-hydroxybenzoate (1.0 eq.) in a non-polar organic solvent such as toluene.

  • Add an aqueous solution of sodium hydroxide (e.g., 20-50%).

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05-0.1 eq.).

  • To the vigorously stirred biphasic mixture, add benzyl chloride (1.1 eq.) either neat or dissolved in a small amount of the organic solvent.

  • Continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product.

  • Purify the product as described in Method 1.

PTC_Workflow start Start: Biphasic Mixture (Aqueous NaOH & Organic Reactants) add_ptc Add Phase-Transfer Catalyst (TBAB) start->add_ptc anion_transport Catalyst transports phenoxide anion to organic phase add_ptc->anion_transport reaction Reaction with Benzyl Chloride in organic phase anion_transport->reaction catalyst_return Catalyst returns to aqueous phase reaction->catalyst_return product_isolation Product remains in organic phase reaction->product_isolation catalyst_return->anion_transport Cycle repeats end End: Separation and Purification product_isolation->end

Figure 2: Workflow of Phase-Transfer Catalyzed Synthesis.

Method 3: Solvent-Free Synthesis

This approach aligns with the principles of green chemistry by minimizing or eliminating the use of solvents.

Protocol:

  • In a mortar and pestle or a suitable grinding apparatus, thoroughly mix methyl 5-acetyl-2-hydroxybenzoate (1.0 eq.) with a solid base such as powdered potassium carbonate or sodium bicarbonate (1.5-2.0 eq.).

  • Add benzyl chloride (1.1 eq.) to the solid mixture.

  • Heat the mixture with efficient stirring or grinding at a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by taking small aliquots, dissolving them in a suitable solvent, and analyzing by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the product as described in Method 1.

Concluding Remarks

The synthesis of this compound via the Williamson ether synthesis is a well-established and reliable method. For laboratory-scale synthesis, the conventional method provides a straightforward approach. However, for larger-scale production and in environments where cost, efficiency, and environmental impact are critical considerations, Phase-Transfer Catalysis and Solvent-Free Synthesis present compelling advantages.

The PTC method, in particular, offers a balance of enhanced reaction rates, milder conditions, and potentially higher yields with simplified work-up procedures. Solvent-free synthesis represents the most environmentally benign option and can be highly cost-effective, although it may require optimization of the physical mixing conditions.

The choice of the optimal synthesis method will depend on the specific requirements of the research or production setting, including scale, available equipment, cost constraints, and green chemistry objectives. Further process optimization for any chosen method is recommended to achieve the desired yield and purity targets.

Comparative Analysis of Methyl 5-acetyl-2-(benzyloxy)benzoate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the biological activity of Methyl 5-acetyl-2-(benzyloxy)benzoate and its synthesized analogs. While this versatile organic intermediate holds potential in pharmaceutical development, a clear structure-activity relationship based on comparative experimental data has yet to be established.

This compound serves as a valuable building block in the synthesis of more complex molecules.[1][2][3][4] Its structure, featuring a protected hydroxyl group and a reactive acetyl moiety, makes it an attractive starting point for the development of novel therapeutic agents. Derivatives of structurally related compounds, such as benzoates and salicylates, have shown promise in various therapeutic areas, including oncology and infectious diseases.[1][5][6] However, the direct biological impact of modifications to the this compound scaffold remains largely unexplored in a comparative context.

This guide aims to provide researchers, scientists, and drug development professionals with a summary of the current landscape and to highlight the critical need for further investigation into the biological activities of this compound and its derivatives.

Potential Biological Activities of Related Structures

While direct comparative data is unavailable, studies on analogous chemical structures offer insights into potential therapeutic applications:

  • Anticancer Activity: Derivatives of various benzoate and heterocyclic compounds have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines. For instance, some studies have reported IC50 values for compounds that share some structural similarities, although these are not direct analogs of this compound.

  • Antimicrobial Activity: The benzoate scaffold is a common feature in compounds exhibiting antimicrobial properties. Research on related benzoate derivatives suggests that modifications to the core structure can influence their efficacy against various bacterial and fungal strains.

  • Anti-inflammatory Activity: Salicylic acid, a core component of the target molecule's backbone, is the parent compound of aspirin, a well-known anti-inflammatory drug. It is plausible that derivatives of this compound could modulate inflammatory pathways.

The Path Forward: A Call for Comparative Research

To unlock the full therapeutic potential of this compound, dedicated research focusing on the synthesis and comparative biological evaluation of its analogs is imperative. Such studies would involve:

  • Systematic Analog Synthesis: The targeted synthesis of a library of analogs with modifications at key positions of the this compound molecule.

  • Comprehensive Biological Screening: The evaluation of the parent compound and its analogs in a battery of standardized in vitro and in vivo assays to determine their anticancer, antimicrobial, and anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) Analysis: The correlation of the structural modifications with the observed biological activities to establish a clear SAR.

A proposed workflow for such a research program is outlined below:

G cluster_0 Synthesis Phase cluster_1 Biological Evaluation Phase cluster_2 Outcome Start Start Synthesize Analogs Synthesize Analogs Start->Synthesize Analogs Design Modifications Purify & Characterize Purify & Characterize Synthesize Analogs->Purify & Characterize Chemical Reactions In vitro Screening In vitro Screening Purify & Characterize->In vitro Screening Pure Compounds In vivo Testing In vivo Testing In vitro Screening->In vivo Testing Active Hits Data Analysis Data Analysis In vivo Testing->Data Analysis Efficacy & Toxicity Data SAR Establishment SAR Establishment Data Analysis->SAR Establishment Correlate Structure & Activity

Caption: Proposed workflow for the synthesis and comparative biological evaluation of this compound analogs.

Conclusion

The field of medicinal chemistry would greatly benefit from focused research into the biological activities of this compound and its analogs. The generation of robust, comparative data will be instrumental in guiding the rational design of novel therapeutic agents with improved efficacy and safety profiles. This guide underscores the current knowledge gap and serves as a call to action for the scientific community to explore this promising area of research.

References

Safety Operating Guide

Proper Disposal of Methyl 5-acetyl-2-(benzyloxy)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential guidance on the proper disposal procedures for Methyl 5-acetyl-2-(benzyloxy)benzoate, a compound used in various research and development applications. The following protocols are designed for researchers, scientists, and drug development professionals to manage this chemical waste effectively.

Immediate Safety Precautions

Before handling this compound for disposal, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention if irritation persists.[2][3]

  • Spill Management: In the event of a spill, collect the material using an absorbent, non-combustible material (e.g., sand or earth) and place it in a designated, sealed container for disposal. Do not allow the chemical to enter drains or waterways.[2]

Disposal "Don'ts": Practices to Avoid

To prevent environmental contamination and ensure regulatory compliance, strictly avoid the following disposal methods:

  • Do Not Dispose Down the Drain: This chemical should not be poured down the sanitary sewer.[2][4]

  • Do Not Dispose in Regular Trash: Solid waste of this chemical is not suitable for disposal in general waste streams.[5]

  • Do Not Evaporate: Do not leave the container open to evaporate the contents in the fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed as hazardous chemical waste. Follow these steps to ensure safe handling and disposal:

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

    • Keep this waste stream separate from other chemical wastes to avoid incompatible reactions. For instance, store it away from strong oxidizing agents, acids, and bases.[6]

  • Container Selection and Management:

    • Use a container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[6]

    • Ensure the container is clean and dry before adding the waste.

    • Keep the container closed at all times, except when adding waste.[6][7]

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7] This area should be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA should be inspected weekly for any signs of leaks or container degradation.[6]

  • Final Disposal:

    • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

    • Follow your institution's specific procedures for requesting a waste pickup. This may involve completing a chemical waste collection form, either online or in hard copy.

Experimental Protocol: Empty Container Decontamination

Empty containers that previously held this compound must also be handled as hazardous waste unless properly decontaminated. A common procedure for triple-rinsing a container is as follows:

  • Select a Suitable Solvent: Choose a solvent in which this compound is soluble (e.g., acetone or ethanol).

  • First Rinse: Add a small amount of the chosen solvent to the empty container, securely close the lid, and agitate to rinse all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into a designated hazardous waste container for liquid waste.

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.

  • Container Disposal: After triple-rinsing, the container can often be disposed of as non-hazardous waste. Deface the original label to prevent misidentification. Always confirm your institution's policy on the disposal of decontaminated containers.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Initial Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Generate this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Cleanup Protocol: - Absorb with inert material - Place in sealed container - Label as hazardous waste C->D Yes E Select a Compatible, Labeled Hazardous Waste Container C->E No D->E F Segregate from Incompatible Chemicals (e.g., strong oxidizers, acids, bases) E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G H Keep Container Securely Closed G->H I Is the container full or is the project complete? H->I I->H No J Contact Institutional EHS or Licensed Waste Contractor for Pickup I->J Yes K Follow Institutional Procedures for Waste Pickup Request J->K L Waste is Disposed of at an Approved Waste Disposal Plant K->L

Caption: Disposal Workflow for this compound

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.

References

Personal protective equipment for handling Methyl 5-acetyl-2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling Methyl 5-acetyl-2-(benzyloxy)benzoate in a laboratory setting. The following recommendations are based on the safety data for structurally similar compounds, including benzoic acid esters and aromatic ketones. Researchers should always consult a specific Safety Data Sheet (SDS) for the exact compound if available and perform a risk assessment before commencing any work.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is essential to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[1][4] A face shield may be required for large quantities or splash hazards.[5]To prevent eye contact which can cause serious irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][7][8] Gloves should be inspected before use and changed if contaminated.[2]To prevent skin contact which can cause irritation.[1][2][3]
Skin and Body Protection Laboratory coat.[5][8] Additional protective clothing may be necessary based on the scale of the operation.[2]To protect skin from accidental splashes and contamination.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood).[1][9] A respirator may be required if ventilation is inadequate or for high-aerosol generating tasks.[5][10]To prevent inhalation which may cause respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical for the safe handling of this chemical. The following workflow outlines the key steps from preparation to cleanup.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_1 Review SDS and Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Ensure Proper Ventilation (Fume Hood) prep_2->prep_3 handle_1 Weigh and Dispense Chemical in Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Perform Experimental Procedure handle_1->handle_2 handle_3 Keep Containers Tightly Closed When Not in Use handle_2->handle_3 clean_1 Decontaminate Work Surfaces handle_3->clean_1 Proceed to Cleanup clean_2 Segregate and Label Waste clean_1->clean_2 clean_3 Dispose of Waste According to Regulations clean_2->clean_3 clean_4 Remove and Dispose of Contaminated PPE clean_3->clean_4 clean_5 Wash Hands Thoroughly clean_4->clean_5

Caption: A flowchart outlining the safe handling workflow for this compound.

Detailed Methodologies

Pre-Experiment Protocol:

  • Information Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for any specific handling and emergency procedures. Conduct a formal risk assessment for the planned experiment.

  • PPE Adherence: Wear all required PPE as specified in Table 1. Ensure all PPE is in good condition.[2][5]

  • Ventilation Check: Confirm that the fume hood or other local exhaust ventilation is functioning correctly.[1][9]

Chemical Handling Protocol:

  • Dispensing: Carefully weigh and dispense the solid chemical within the fume hood to minimize inhalation of any dust.[9]

  • Procedure Execution: Carry out the experimental procedure, keeping all containers with the chemical tightly closed when not in use to prevent vapor release.[4]

  • Spill Management: In case of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[11] Ventilate the area well. Do not wash spills into the sewer.[9]

Disposal Plan

Proper disposal of chemical waste is crucial to ensure environmental and personnel safety.

Table 2: Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Solid Chemical Waste Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.[1]To prevent environmental contamination and ensure proper waste management.
Contaminated Labware Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Dispose of the cleaned labware appropriately.To decontaminate materials before they leave the controlled laboratory area.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste.[2]To prevent secondary contamination and exposure.

Waste Disposal Protocol:

  • Segregation: Do not mix chemical waste with other waste streams. Keep waste containers for this compound and its residues separate.

  • Labeling: Clearly label all waste containers with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials while awaiting pickup for disposal.[9][12]

  • Regulatory Compliance: All chemical waste must be disposed of through a licensed hazardous waste disposal service, adhering to all institutional and governmental regulations.[1]

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.